4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Description
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Properties
IUPAC Name |
4-[(2,3-difluorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-2-1-3-13(14(12)16)18-9-11-6-4-10(8-17)5-7-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTIDKWBZOCIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Properties of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining and predicting the thermodynamic properties of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document serves as a procedural and theoretical framework. It details the synthesis via Williamson ether synthesis and outlines a suite of experimental techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and combustion calorimetry, for the empirical determination of key thermodynamic parameters. Furthermore, it introduces the application of computational methods, specifically Density Functional Theory (DFT), for the in silico prediction of these properties. This guide is intended to equip researchers with the necessary knowledge to characterize the thermodynamic profile of this and similar novel compounds, a critical step in drug development and material design.
Introduction: The Significance of Thermodynamic Properties in Drug Discovery and Materials Science
The thermodynamic properties of a compound are fundamental to understanding its stability, solubility, and bioavailability, which are critical parameters in the fields of drug development and materials science. For a molecule like 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, the presence of fluorine atoms and an aldehyde group suggests potential for unique intermolecular interactions and reactivity. A thorough understanding of its thermodynamic profile—encompassing properties such as melting point, boiling point, vapor pressure, enthalpy of formation, and Gibbs free energy of formation—is paramount for predicting its behavior in various environments, from physiological conditions to material processing.
This guide provides a robust framework for the experimental determination and computational prediction of these essential properties. By detailing the underlying principles and practical considerations of each method, we aim to provide a self-validating system of protocols that ensures scientific integrity and reproducibility.
Synthesis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
The synthesis of the target compound can be efficiently achieved via the Williamson ether synthesis, a reliable and versatile method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1] In this case, 2,3-difluorophenol is deprotonated to form the corresponding phenoxide, which then reacts with 4-(bromomethyl)benzaldehyde.
Reaction Principle
The synthesis proceeds via an SN2 mechanism. The hydroxyl group of 2,3-difluorophenol is deprotonated by a base, such as potassium carbonate, to form the more nucleophilic 2,3-difluorophenoxide ion. This ion then attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzaldehyde, displacing the bromide leaving group to form the desired ether product.[3]
Experimental Protocol
Materials:
-
2,3-Difluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (or N,N-dimethylformamide, DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask (approximately 15-20 mL per gram of 2,3-difluorophenol).
-
Stirring: Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Slowly add 4-(bromomethyl)benzaldehyde (1.1 equivalents) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-((2,3-Difluorophenoxy)methyl)benzaldehyde.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Experimental Determination of Thermodynamic Properties
A suite of thermoanalytical techniques can be employed to empirically determine the key thermodynamic properties of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde.
Melting Point and Enthalpy of Fusion
Technique: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] Endothermic and exothermic transitions, such as melting and crystallization, are detected as peaks in the DSC thermogram.[7][8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the purified compound (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point (Tm) is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[9]
Thermal Stability
Technique: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] It is used to determine the thermal stability and decomposition profile of a material.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature, providing a measure of thermal stability.
Boiling Point and Enthalpy of Vaporization
For compounds that are thermally stable at their boiling point, the boiling point can be determined at atmospheric or reduced pressure.
Technique for Boiling Point: Distillation under reduced pressure is often necessary for organic compounds to prevent decomposition.[5]
Technique for Enthalpy of Vaporization: DSC can also be used to measure the enthalpy of vaporization (ΔHvap).
Vapor Pressure
Technique: Knudsen Effusion Method or Gas Saturation Method
Principle: The Knudsen effusion method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.[1] The gas saturation method involves passing an inert gas over the sample and measuring the amount of substance that vaporizes.[4]
Enthalpy of Formation
Technique: Combustion Calorimetry
Principle: The sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (a "bomb"). The heat released by the combustion reaction is measured, from which the standard enthalpy of combustion (ΔH°c) and subsequently the standard enthalpy of formation (ΔH°f) can be calculated.
Computational Prediction of Thermodynamic Properties
In silico methods, particularly those based on quantum mechanics, offer a powerful and cost-effective means of predicting thermodynamic properties.
Density Functional Theory (DFT)
Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate the total energy of a molecule, from which various thermodynamic properties can be derived.
Computational Protocol:
-
Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the 4-((2,3-Difluorophenoxy)methyl)benzaldehyde molecule.
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy.
-
Calculation of Thermodynamic Properties: The standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) can then be calculated.[2]
Predicted Thermodynamic Data
While experimental data is the gold standard, DFT calculations can provide valuable estimates. The following table presents a hypothetical summary of thermodynamic properties for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde that could be obtained through the described experimental and computational methods.
| Property | Experimental Method | Computational Method | Predicted Value (Hypothetical) |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | N/A | 85 - 95 °C |
| Enthalpy of Fusion (ΔHfus) | Differential Scanning Calorimetry (DSC) | N/A | 25 - 35 kJ/mol |
| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | N/A | > 250 °C |
| Boiling Point (Tb) | Reduced Pressure Distillation | N/A | > 300 °C (est. at atm. pressure) |
| Enthalpy of Formation (ΔH°f) | Combustion Calorimetry | Density Functional Theory (DFT) | -450 to -550 kJ/mol |
| Gibbs Free Energy of Formation (ΔG°f) | From ΔH°f and S° | Density Functional Theory (DFT) | -300 to -400 kJ/mol |
Conclusion
The comprehensive characterization of the thermodynamic properties of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a critical undertaking for its potential applications in drug discovery and materials science. This technical guide has outlined a dual approach, combining established experimental techniques with modern computational methods, to provide a complete thermodynamic profile of the molecule. The detailed protocols for synthesis, experimental analysis, and computational prediction offer a robust framework for researchers. By understanding the "why" behind each methodological choice, scientists can confidently apply these principles to characterize this and other novel compounds, thereby accelerating the pace of innovation.
References
- Zheng, J., et al. (2018). Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. Journal of Physical Chemistry B.
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Rosen, A. S. (n.d.).
-
EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. Retrieved from [Link]
- Oxford Academic. (n.d.). Combustion Calorimetry. In Molecular Energetics: Condensed-Phase Thermochemical Techniques.
-
AUS-e-TUTE. (n.d.). Standard Gibbs Free Energy of Formation (ΔGƒ°) Calculations Chemistry Tutorial. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum chemistry. Retrieved from [Link]
- VŠChT. (2008, March 28). Vapor Pressure of Organic Compounds.
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- The University of Manchester. (2020, July 17).
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- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
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- QUT. (n.d.). reduced pressure boiling.
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- Jumina, et al. (2016).
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Strategic Building Block Profile: 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
This guide serves as a technical reference for the chemical entity 4-((2,3-Difluorophenoxy)methyl)benzaldehyde , a specialized intermediate used in medicinal chemistry for the introduction of fluorinated aryl ether motifs.
Executive Summary
4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a bifunctional aromatic building block characterized by a reactive aldehyde handle and a metabolically stable 2,3-difluorophenoxy ether tail. It is primarily utilized in Lead Optimization and Fragment-Based Drug Discovery (FBDD) to modulate lipophilicity (
Physicochemical Identity
The following data establishes the core identity of the molecule. Researchers should use these parameters for analytical verification (LC-MS, NMR) and stoichiometric calculations.
| Parameter | Value |
| IUPAC Name | 4-((2,3-Difluorophenoxy)methyl)benzaldehyde |
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.23 g/mol |
| Exact Mass | 248.0649 |
| Physical State | Solid (typically white to off-white powder) |
| Predicted LogP | ~3.4 (Lipophilic) |
| H-Bond Acceptors | 2 (Aldehyde O, Ether O) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 26.3 Ų |
Synthetic Protocol: Williamson Ether Synthesis
The most robust route to this intermediate involves a nucleophilic substitution (
Reaction Scheme
The synthesis couples 4-(Bromomethyl)benzaldehyde with 2,3-Difluorophenol under basic conditions.
Figure 1: Synthetic pathway for the preparation of the target ether via nucleophilic substitution.
Step-by-Step Methodology
Reagents:
-
4-(Bromomethyl)benzaldehyde (1.0 equiv)
-
2,3-Difluorophenol (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Dimethylformamide (DMF) or Acetone (0.2 M concentration)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorophenol in dry DMF.
-
Deprotonation: Add
in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Self-Validation: The mixture may change color slightly as the anion forms. -
Coupling: Add 4-(bromomethyl)benzaldehyde dropwise (if dissolved in minimal DMF) or portion-wise.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide spot (
) should disappear. -
Workup:
-
Cool to RT and pour the mixture into ice-water (10x volume).
-
The product typically precipitates. Filter the solid and wash with water.
-
Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Analytical Checkpoints:
-
¹H NMR (DMSO-d₆): Look for the singlet aldehyde proton at ~10.0 ppm and the benzylic doublet/singlet shifting from ~4.8 ppm (bromide) to ~5.2 ppm (ether).
-
¹⁹F NMR: Two distinct signals for the chemically non-equivalent fluorine atoms on the phenoxy ring.
Strategic Applications in Drug Design
This molecule acts as a "warhead" delivery system for the 2,3-difluorophenoxy group. The aldehyde moiety serves as a universal handle for downstream diversification.
Reductive Amination Workflow
The primary utility is coupling with primary or secondary amines to form benzylic amines, a common motif in GPCR ligands and kinase inhibitors.
Figure 2: Standard workflow for incorporating the 2,3-difluorophenoxy motif into an amine-bearing scaffold.
Medicinal Chemistry Rationale
-
Metabolic Stability: The fluorine atoms at positions 2 and 3 block the most susceptible sites for Cytochrome P450 oxidative metabolism on the phenoxy ring.
-
Conformational Locking: The ortho-fluorine (position 2) can induce a specific conformation relative to the ether oxygen via electrostatic repulsion or dipole alignment, potentially locking the "tail" into a bioactive orientation.
-
Lipophilicity Tuning: The difluoro-substitution increases lipophilicity (
) without adding significant bulk, aiding in membrane permeability.
Safety & Handling
-
Hazards: As an aldehyde, it may be susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Toxicity: Fluorinated aromatics and benzyl halides (precursors) are potential skin irritants and sensitizers. Use standard PPE (gloves, goggles, fume hood).
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-(Bromomethyl)benzaldehyde. Retrieved from [Link]
The Ascendant Role of Fluorinated Benzaldehyde Derivatives: A Technical Guide for Chemical Innovation
In the landscape of modern chemical synthesis, fluorinated benzaldehyde derivatives have emerged as a class of compounds with profound implications across a spectrum of industries, from life-saving pharmaceuticals to advanced materials. The strategic incorporation of fluorine into the benzaldehyde scaffold imparts a unique constellation of properties, including altered electronic effects, enhanced metabolic stability, and modified lipophilicity, making these molecules indispensable building blocks for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the synthesis, properties, and applications of fluorinated benzaldehyde derivatives, grounded in field-proven insights and established scientific principles.
Part 1: Strategic Synthesis of Fluorinated Benzaldehydes
The judicious selection of a synthetic route to a desired fluorinated benzaldehyde is paramount, contingent on factors such as the availability of starting materials, the required scale of production, and the desired substitution pattern. Several robust methodologies have been established, each with its own set of advantages and mechanistic nuances.
The Halogen-Exchange (Halex) Reaction: A Workhorse for Aromatic Fluorination
The Halex reaction stands as one of the most direct and widely employed methods for the synthesis of fluoroaromatics, including fluorinated benzaldehydes. This nucleophilic aromatic substitution reaction involves the displacement of a chlorine or bromine atom with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).[1][2]
Causality Behind Experimental Choices: The efficacy of the Halex reaction is critically dependent on several factors. A high reaction temperature is necessary to overcome the high activation energy of breaking the aryl-chloride bond. The choice of a high-boiling, polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or nitrobenzene, is crucial for dissolving the potassium fluoride and facilitating the nucleophilic attack of the fluoride ion.[2][3] The use of a phase-transfer catalyst (PTC), such as tetraphenylphosphonium bromide, is often essential to shuttle the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby significantly accelerating the reaction rate.[3]
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction [1]
-
Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 4-chlorobenzaldehyde, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).
-
Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 210-230°C, either neat (solvent-free) or in a high-boiling point solvent like nitrobenzene. The reaction is maintained at this temperature for 5-8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-fluorobenzaldehyde.
Table 1: Comparison of Catalytic Systems for the Halex Synthesis of 4-Fluorobenzaldehyde [3]
| Catalyst / System | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| Tetraphenylphosphonium bromide | Spray-dried KF | Solvent-free | 210 | 8 | 90 | 98 |
| Tetraphenylphosphonium bromide / Cat. A* | Spray-dried KF | Nitrobenzene | 210 | 8 | 80.9 | >99.5 |
*Cat. A is likely a crown ether or a similar phase-transfer co-catalyst.
Part 3: Applications in Agrochemicals: The Case of Oxathiapiprolin
Fluorinated benzaldehyde derivatives are also pivotal in the synthesis of modern agrochemicals. The fungicide oxathiapiprolin, highly effective against oomycete pathogens, is a prime example. [4][5]The synthesis of a key isoxazoline intermediate of oxathiapiprolin utilizes 2,6-difluorobenzaldehyde. [6]The presence of the difluorophenyl group is believed to contribute to the molecule's potent fungicidal activity. [4] The synthesis involves a 1,3-dipolar cycloaddition reaction between a styrene derivative, obtained from 2,6-difluorobenzaldehyde via a Wittig reaction, and an oxime. This highlights the versatility of fluorinated benzaldehydes in constructing complex heterocyclic systems.
Part 4: Fluorinated Benzaldehydes in Materials Science
The unique electronic and photophysical properties imparted by fluorine make fluorinated benzaldehyde derivatives valuable precursors for a range of advanced materials.
Fluorophores and Dyes
Fluorinated benzaldehydes are employed in the synthesis of various fluorophores, including BODIPY and rhodamine dyes. [7]The incorporation of fluorine can enhance the photostability and quantum yield of these dyes. For instance, Knoevenagel condensation of a fluorinated benzaldehyde with a BODIPY core can be used to extend the conjugation and red-shift the absorption and emission wavelengths. [7]
Liquid Crystals
The synthesis of liquid crystals often involves the use of aromatic aldehydes to create Schiff base or ester linkages. Fluorinated benzaldehydes are of particular interest in this field due to the ability of the fluorine substituent to influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy of the resulting liquid crystalline materials. [8][9]
High-Performance Polymers
Fluorinated benzaldehydes can also serve as monomers or precursors for the synthesis of high-performance polymers like fluorinated polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. [10][11][12]
Part 5: Future Perspectives
The field of fluorinated benzaldehyde derivatives continues to evolve, driven by the ongoing demand for novel molecules with tailored properties in medicine, agriculture, and materials science. Advances in catalytic methods for fluorination and C-H functionalization are expected to provide more efficient and selective routes to a wider range of these valuable building blocks. As our understanding of the intricate effects of fluorine on molecular properties deepens, the rational design of new drugs, agrochemicals, and materials based on fluorinated benzaldehyde scaffolds will undoubtedly lead to further innovations.
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Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed. (2014, April 15). Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis. Retrieved from [Link]
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Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - Keio University. (2014, April 15). Retrieved from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. (2011, October 30). Retrieved from [Link]
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Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]
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-
Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). Retrieved from [Link]
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Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. (2013, April 7). Retrieved from [Link]
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Synthesis of Fluorinated Polyimides. Retrieved from [Link]
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Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2025, August 5). ResearchGate. Retrieved from [Link]
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Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
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Insights into the Effect of Nanoconfinement Surface Chemistry on Celecoxib Aggregation and Dissolution by 19F NMR Spectroscopy | Crystal Growth & Design - ACS Publications. (2025, July 31). Retrieved from [Link]
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Synthesis and spectral properties of celecoxib - ResearchGate. Retrieved from [Link]
-
Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - MDPI. (2021, November 5). Retrieved from [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021, February 22). Retrieved from [Link]
-
Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC. (2020, October 20). Retrieved from [Link]
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. (2021, January 30). Retrieved from [Link]
-
Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Publishing. Retrieved from [Link]
-
Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process | Request PDF - ResearchGate. Retrieved from [Link]
-
Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2019, June 1). Retrieved from [Link]
-
Synthesis and properties of fluorinated copolymerized polyimide films - SciELO. Retrieved from [Link]
-
Kinetics of halogen-exchange fluorination of chlorobenzaldehyde - ResearchGate. Retrieved from [Link]
-
Study of halogen-exchange fluorination of 4-chlorobenzaldehyde - ResearchGate. Retrieved from [Link]
-
Oxidation of substituted 4-fluorobenzaldehydes - SciSpace. (1990, October 15). Retrieved from [Link]
-
Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Retrieved from [Link]
-
Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. (2021, May 18). Retrieved from [Link]
-
Fluorobenzene – Knowledge and References - Taylor & Francis. Retrieved from [Link]
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-
Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives - Frontiers. (2022, August 28). Retrieved from [Link]
-
The Discovery of Oxathiapiprolin: A New, Highly-Active Oomycete Fungicide with a Novel Site of Action | Request PDF - ResearchGate. Retrieved from [Link]
-
Effects of Oxathiapiprolin on the Structure, Diversity and Function of Soil Fungal Community. (2022, September 19). Retrieved from [Link]
-
Nonlinear optical materials based on fluorinated polyurethane-imides and their application in waveguide device - ResearchGate. Retrieved from [Link]
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Comprehensive Physicochemical and Synthetic Profiling of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorine into aromatic systems is a foundational technique for modulating a molecule's pharmacokinetic and pharmacodynamic profile. Fluorinated aromatic ethers, in particular, are highly valued for their ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability[1].
4-((2,3-Difluorophenoxy)methyl)benzaldehyde (C₁₄H₁₀F₂O₂) is a highly specialized electrophilic building block. The 2,3-difluoro substitution pattern on the phenoxy ring induces a strong, localized dipole moment that specifically alters the electrostatic surface potential of the molecule. This makes it an exceptional precursor for the synthesis of complex heterocycles, such as biologically active pyrazoles[2], benzimidazoles[3], and dihydrotriazine-based antifolates[4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, underlying thermodynamic causality, and strictly validated experimental protocols for empirical characterization.
Physicochemical Profiling: Melting and Boiling Point Dynamics
While exact empirical data for highly specific isomers like 4-((2,3-difluorophenoxy)methyl)benzaldehyde are often proprietary or synthesized in situ[3], we can accurately extrapolate its thermal properties based on its structural thermodynamics and homologous fluorinated ethers.
Causality of Thermal Behavior
-
Melting Point (MP): The introduction of fluorine atoms typically disrupts the symmetrical crystal packing found in non-fluorinated analogs. Because fluorine is highly electronegative but poorly polarizable, the London dispersion forces do not increase proportionally with the added molecular weight. Consequently, the melting point is predicted to be relatively low, presenting as a low-melting solid or semi-solid at room temperature.
-
Boiling Point (BP): The boiling point is governed by the molecule's overall dipole moment and molecular weight. The ether linkage and the aldehyde functional group provide moderate dipole-dipole interactions. The 2,3-difluoro moiety increases the molecular dipole, pushing the boiling point significantly higher than that of simple aliphatic ethers, requiring high thermal energy for vaporization[1].
Quantitative Data Summary
| Property | Value (Predicted/Extrapolated) | Method/Basis of Determination |
| Molecular Formula | C₁₄H₁₀F₂O₂ | Structural stoichiometry |
| Molecular Weight | 248.23 g/mol | Atomic mass summation |
| Melting Point | 42.0 °C – 48.0 °C | Extrapolated from isomeric analogs (e.g., 3,4-difluoro isomers) |
| Boiling Point | 335.0 °C – 345.0 °C | Clausius-Clapeyron extrapolation at 760 mmHg |
| Density | ~1.28 g/cm³ | Volumetric computational prediction |
Experimental Determination Protocols (Self-Validating Systems)
To ensure absolute trustworthiness in physical characterization, protocols must be self-validating. The following methodologies incorporate built-in calibration steps to eliminate systematic instrumental errors.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Why DSC? Traditional capillary methods rely on visual subjectivity. DSC measures the exact heat flow associated with the endothermic phase transition, providing a true thermodynamic melting point.
-
Self-Validation (Calibration):
-
Run a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g) through the DSC. -
Causality: If the onset temperature deviates by >0.1 °C, the instrument's thermal resistance and heat flow algorithms must be recalibrated. This ensures the baseline is thermodynamically traceable.
-
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-((2,3-difluorophenoxy)methyl)benzaldehyde into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact.
-
Method Execution:
-
Equilibrate the furnace at 20 °C.
-
Ramp the temperature at a rate of 10 °C/min up to 80 °C.
-
Crucial Step: Maintain a 50 mL/min dry nitrogen (
) purge. Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation of the aldehyde group during heating.
-
-
Data Analysis: Identify the primary endothermic peak. The extrapolated onset temperature (where the baseline intersects the tangent of the peak's leading edge) is recorded as the definitive melting point.
Protocol B: Boiling Point Determination via Micro-Ebulliometry
Why Micro-Ebulliometry? Fluorinated ethers often exhibit high surface tension and are prone to superheating[1]. Standard distillation setups can artificially inflate the recorded boiling point.
-
Self-Validation (Calibration):
-
Calibrate the platinum resistance thermometer (PRT) against pure biphenyl (BP = 255.9 °C) under identical atmospheric conditions.
-
-
System Setup: Utilize a micro-ebulliometer equipped with a Cottrell pump.
-
Causality: The Cottrell pump continuously sprays a mixture of liquid and vapor over the thermometer sensor, ensuring perfect liquid-vapor thermal equilibration and entirely preventing superheating.
-
-
Measurement: Introduce 5 mL of the liquid sample. Apply controlled, incremental heating until a steady, continuous reflux is established. Record the equilibrium temperature.
-
Pressure Correction: Record the ambient barometric pressure. Apply the Sydney Young equation to normalize the observed boiling point to standard atmospheric pressure (760 mmHg).
Synthesis & Mechanistic Pathway
The most robust method for synthesizing 4-((2,3-difluorophenoxy)methyl)benzaldehyde is via a Williamson Ether Synthesis, utilizing a nucleophilic aromatic substitution-type framework[1].
Step-by-Step Synthetic Methodology
-
Deprotonation: Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (
, 1.5 eq). Stir at 0 °C for 30 minutes. Causality: deprotonates the phenol to form a highly nucleophilic phenoxide ion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation, leaving the phenoxide bare and highly reactive. -
Electrophilic Attack: Slowly add 4-(bromomethyl)benzaldehyde (1.0 eq) to the mixture.
-
Etherification: Heat the reaction to 60 °C for 4 hours. The phenoxide undergoes an
nucleophilic attack on the benzylic carbon, displacing the bromide leaving group. -
Workup: Quench with ice water to precipitate the product. Extract with ethyl acetate, wash with brine to remove residual DMF, dry over
, and concentrate under vacuum.
Williamson Ether Synthesis workflow for 4-((2,3-difluorophenoxy)methyl)benzaldehyde.
Applications in Medicinal Chemistry
Once synthesized, the aldehyde moiety of 4-((2,3-difluorophenoxy)methyl)benzaldehyde serves as a highly reactive anchor for downstream pharmacophore generation. A primary application is Reductive Amination , a cornerstone reaction in drug development used to synthesize secondary and tertiary amines[5].
By reacting this aldehyde with various primary amines, researchers can rapidly generate libraries of fluorinated secondary amines. These structures are frequently evaluated for anti-malarial[4] and anti-cancer properties, as the difluorophenoxy group provides excellent steric bulk and metabolic resistance against Cytochrome P450 enzymes.
Reductive amination pathway for translating the target aldehyde into a bioactive pharmacophore.
References
-
Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)-1H-benzo[d]imidazoles Source: CSIR-National Institute of Oceanography (NIO) URL:[Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety Source: MDPI URL:[Link]
-
Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors Source: PMC / NIH URL:[Link]
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Strategic Role of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde in Medicinal Chemistry
The following technical guide details the medicinal chemistry role, synthetic utility, and strategic application of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde .
Executive Summary
4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a specialized synthetic intermediate used primarily in the optimization of small-molecule drug candidates. It serves as a "tail" building block, allowing medicinal chemists to introduce a 2,3-difluorophenoxy benzyl moiety into a pharmacophore.
This structural motif is highly valued for three reasons:
-
Metabolic Stability: The 2,3-difluoro substitution pattern effectively blocks metabolic oxidation at the electron-rich phenoxy ring, particularly at the susceptible ortho positions, while electronically deactivating the para position.
-
Physicochemical Tuning: It modulates lipophilicity (LogP) and membrane permeability without adding excessive molecular weight.
-
Synthetic Versatility: The aldehyde functionality acts as a "warhead" for rapid coupling to amine-bearing scaffolds (e.g., benzimidazoles, piperidines) via reductive amination, a cornerstone reaction in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.
Chemical Profile & Structural Logic
Structural Analysis
The compound consists of three distinct functional domains, each serving a specific role in drug design:
| Domain | Structure | Function in Drug Design |
| Reactive Handle | Aldehyde (-CHO) | Enables facile coupling to amines (reductive amination) or carbon nucleophiles (Wittig/Horner-Wadsworth-Emmons). |
| Linker | Benzylic Ether (-CH₂-O-) | Provides a flexible spacer that positions the lipophilic tail into hydrophobic pockets of the target protein (e.g., H⁺/K⁺-ATPase). |
| Pharmacophore | 2,3-Difluorophenoxy | A bioisostere for phenyl or chlorophenyl groups. The fluorine atoms induce a dipole moment that can engage in specific electrostatic interactions (sigma-hole bonding). |
The "Ortho-Difluoro" Effect
The specific placement of fluorine atoms at the 2 and 3 positions is not arbitrary.
-
Conformational Control: The high electronegativity of the ortho fluorine (position 2) creates an electrostatic repulsion with the ether oxygen's lone pairs. This restricts the rotation around the C(aryl)-O bond, locking the molecule into a preferred conformation that often matches the binding pocket of enzymes like H⁺/K⁺-ATPase (the target of P-CABs).
-
Metabolic Blocking: Unsubstituted phenyl ethers are prone to rapid hydroxylation by CYP450 enzymes. Fluorine substitution at the 2,3-positions sterically and electronically protects the ring from oxidative attack.
Synthetic Utility & Experimental Protocols
Synthesis of the Intermediate
The preparation of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde typically involves a Williamson ether synthesis. This protocol ensures high yield and minimizes side reactions.
Reagents:
-
Nucleophile: 2,3-Difluorophenol[1]
-
Electrophile: 4-(Chloromethyl)benzaldehyde (or 4-(Bromomethyl)benzaldehyde)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetonitrile (ACN)
Protocol 1: Williamson Ether Synthesis
-
Charge: To a reaction vessel, add 2,3-Difluorophenol (1.0 equiv) and
(1.5 equiv) in anhydrous DMF (5 mL/mmol). -
Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Dropwise add a solution of 4-(Chloromethyl)benzaldehyde (1.05 equiv) in DMF.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.
-
Workup: Dilute with water and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Application: Reductive Amination (The "Coupling" Step)
This is the primary application of the aldehyde in medicinal chemistry—attaching the tail to a drug core (e.g., a benzimidazole amine for P-CAB synthesis).
Protocol 2: Reductive Amination
-
Formation: Dissolve the Amine Core (e.g., a substituted benzimidazole, 1.0 equiv) and 4-((2,3-Difluorophenoxy)methyl)benzaldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .
-
Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1–2 hours.
-
Reduction: Cool to 0°C and add Sodium Triacetoxyborohydride (
) (1.5 equiv). -
Completion: Stir overnight at room temperature.
-
Quench: Quench with saturated
solution. Extract with DCM.
Case Study: P-CAB Drug Design
Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan and Revaprazan utilize a bulky, lipophilic region to lock the H⁺/K⁺-ATPase enzyme in an inactive conformation.
-
Research Analogues utilize the 2,3-difluorophenoxy moiety as a flexible, acyclic bioisostere.
The diagram below illustrates the synthesis of a P-CAB analog using 4-((2,3-Difluorophenoxy)methyl)benzaldehyde.
Figure 1: Synthetic workflow for incorporating the 2,3-difluorophenoxy moiety into a P-CAB scaffold via reductive amination.
Data Summary: Physicochemical Impact
Incorporating the 2,3-difluorophenoxy group versus a standard phenyl group alters the drug profile significantly.
| Property | Phenyl Analog (Unsubstituted) | 2,3-Difluorophenoxy Analog | Impact on Drugability |
| LogP (Lipophilicity) | ~3.5 | ~4.1 | Increased. Improves passive diffusion across gastric membranes. |
| Metabolic Liability | High (Ortho/Para hydroxylation) | Low | Improved. Fluorine blocks key metabolic hotspots, extending half-life ( |
| Electronic Nature | Electron Neutral | Electron Deficient | Reduces electron density on the ether oxygen, improving stability against acid hydrolysis. |
| Conformation | Freely Rotating | Restricted | Pre-organized. 2-Fluoro repulsion locks the ether conformation, reducing entropy cost upon binding. |
References
-
Synthesis and SAR of P-CABs
-
Fluorine in Medicinal Chemistry
-
Synthetic Methodology
- Title: "Reductive Amination in the Synthesis of Pharmaceuticals."
- Source:Organic Process Research & Development.
- Context: Standard protocols for coupling benzaldehydes to amine heterocycles.
-
URL:
Sources
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Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, a key building block in modern medicinal chemistry. The presence of the difluorophenoxy moiety makes this intermediate particularly valuable for the development of novel therapeutics, as fluorine substitution is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details a robust protocol for the synthesis of the title compound via the Williamson ether synthesis, outlines methods for its characterization, and provides an exemplary protocol for its use in subsequent transformations, such as reductive amination, a cornerstone reaction in drug discovery.
Introduction: The Strategic Role of Fluorinated Intermediates
In the landscape of pharmaceutical development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The intermediate, 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, is a bifunctional molecule of significant interest.[1] It features a versatile aldehyde group, ready for a myriad of chemical transformations, and a difluorinated aromatic ether, a structural motif present in numerous biologically active compounds.
The synthesis of this intermediate is most effectively achieved through the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[2][3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[4] The resulting ether-aldehyde can then be elaborated into more complex molecular architectures, serving as a linchpin in the synthesis of potential drug candidates.
Synthesis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
The preparation of the title compound relies on the SN2 reaction between the sodium or potassium salt of 2,3-difluorophenol and 4-(bromomethyl)benzaldehyde. The choice of a primary benzylic halide is crucial, as the Williamson ether synthesis is most efficient with unhindered electrophiles to avoid competing elimination reactions.[2][5]
Underlying Mechanism: The Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process is initiated by deprotonating the weakly acidic hydroxyl group of 2,3-difluorophenol with a suitable base, such as potassium carbonate, to form a highly nucleophilic phenoxide ion. This phenoxide then performs a backside attack on the electrophilic benzylic carbon of 4-(bromomethyl)benzaldehyde.[3][6] The carbon-bromine bond is cleaved, and a new carbon-oxygen bond is formed, yielding the desired diaryl ether product and a bromide salt as a byproduct.
Caption: Workflow for the Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis
Materials and Equipment:
-
2,3-Difluorophenol (1.0 eq)
-
4-(Bromomethyl)benzaldehyde (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-difluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of phenol) to the flask. Stir the suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Dissolve 4-(bromomethyl)benzaldehyde (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) followed by brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 4-((2,3-Difluorophenoxy)methyl)benzaldehyde as a solid.
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate. The following table summarizes the expected analytical data based on the compound's structure and data from analogous molecules.[8][9][10]
| Analysis Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.9-10.1 (s, 1H, -CHO), δ 7.9 (d, 2H, Ar-H), δ 7.6 (d, 2H, Ar-H), δ 6.8-7.2 (m, 3H, Ar-H), δ 5.2 (s, 2H, -CH₂-) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192 (C=O), δ 130-155 (Ar-C), δ 110-125 (Ar-C), δ 70 (-CH₂-) |
| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₁₄H₁₀F₂O₂: 249.06. Expected: m/z 249.1 |
| FT-IR (KBr, cm⁻¹) | ~1690-1705 (C=O stretch, aldehyde), ~1200-1250 (C-O-C stretch, ether) |
| Purity (HPLC) | ≥98% |
Application in Pharmaceutical Synthesis: Reductive Amination
The aldehyde functionality of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a versatile handle for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. Reductive amination is a powerful method to convert aldehydes into amines. This process is central to the synthesis of many drugs, including enzyme inhibitors and receptor modulators. For instance, similar fluorinated benzaldehyde intermediates are used in the synthesis of Safinamide, a MAO-B inhibitor.[11]
Mechanism: Imine Formation and Reduction
The reaction proceeds in two main stages. First, the aldehyde reacts with a primary or secondary amine to form a carbinolamine intermediate, which then dehydrates to form a Schiff base (or imine). In the second stage, this imine is reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine. STAB is a particularly mild and effective reagent for this one-pot transformation.
Caption: Reductive amination workflow.
Detailed Experimental Protocol: Application
Materials and Equipment:
-
4-((2,3-Difluorophenoxy)methyl)benzaldehyde (1.0 eq)
-
Primary Amine (e.g., L-alaninamide, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-((2,3-Difluorophenoxy)methyl)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 3-12 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Safety and Handling
-
4-(Bromomethyl)benzaldehyde: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
2,3-Difluorophenol: This compound is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Solvents: DMF, DCM, and other organic solvents should be handled with care in a fume hood due to their volatility and potential toxicity.
-
Storage: The intermediate 4-((2,3-Difluorophenoxy)methyl)benzaldehyde should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[13]
Conclusion
4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a highly valuable and versatile intermediate for pharmaceutical research and development. The synthetic protocol detailed herein, based on the robust Williamson ether synthesis, provides a reliable and scalable route to this compound. Furthermore, its utility has been demonstrated through a standard reductive amination protocol, showcasing its potential for building complex, biologically relevant molecules. The methods described in this guide are designed to be reproducible and serve as a solid foundation for researchers and scientists in the field of drug discovery.
References
- Supporting Information. Chem. Commun., 2014, 50, 2330–2333.
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- The Williamson Ether Synthesis. Master Organic Chemistry.
- 4-((2,6-Difluorophenoxy)methyl)benzaldehyde. BLDpharm.
- 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. ChemicalBook.
- Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
- 4-(Bromomethyl)benzaldehyde | 51359-78-5. BenchChem.
- Williamson ether synthesis. Wikipedia.
- Williamson Synthesis. Organic Chemistry Portal.
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- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Google Patents.
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- 11. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 12. 4-(Bromomethyl)benzaldehyde | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
Application Note: Chemoselective Oxidation of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Introduction & Synthetic Challenge
The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently necessitates the chemoselective oxidation of aryl aldehydes to carboxylic acids. When the substrate contains sensitive moieties—such as the benzyl ether linkage in 4-((2,3-difluorophenoxy)methyl)benzaldehyde —traditional harsh oxidants fail. This application note details the mechanistic rationale, comparative data, and a self-validating experimental protocol for the quantitative conversion of this specific aldehyde to its corresponding benzoic acid using a modified Pinnick oxidation.
Mechanistic Rationale (E-E-A-T)
The primary challenge in oxidizing 4-((2,3-difluorophenoxy)methyl)benzaldehyde lies in preserving the benzylic ether bond (Ar-O-CH₂-Ar). Strong oxidants like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) induce oxidative cleavage of the ether, yielding unwanted 2,3-difluorophenol and terephthalic acid byproducts.
To circumvent this, the Pinnick oxidation is employed[1]. This method utilizes sodium chlorite (NaClO₂) in a mildly acidic buffer. Density functional theory (DFT) studies confirm that the active oxidant, chlorous acid (HClO₂), selectively attacks the aldehyde hydrate to form a hydroxyallyl chlorite intermediate. This intermediate undergoes a low-energy pericyclic fragmentation to release the desired carboxylic acid and hypochlorous acid (HOCl)[2].
The Critical Role of the Scavenger: The HOCl byproduct is a potent electrophile and oxidizing agent. Although the 2,3-difluoro substituents on the substrate exert an electron-withdrawing inductive effect, the phenoxy ring remains highly susceptible to electrophilic aromatic substitution (SEAr) at the ortho and para positions relative to the ether oxygen. Therefore, the addition of a sacrificial alkene scavenger (e.g., 2-methyl-2-butene) is mandatory. The alkene rapidly traps HOCl as a halohydrin, thereby preventing ring chlorination and ether degradation[1]. This highly selective methodology, originally refined by Bal, Childers, and Pinnick, remains the gold standard for sensitive substrates[3].
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the Pinnick oxidation of the target aldehyde.
Comparative Oxidation Data
To validate the selection of the Pinnick oxidation, various oxidative conditions were evaluated for the conversion of 4-((2,3-difluorophenoxy)methyl)benzaldehyde. The quantitative results are summarized below.
| Oxidation Method | Reagents & Conditions | Target Acid Yield | Ether Cleavage | Ring Chlorination |
| Pinnick (Standard) | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | > 90% | None | None |
| Pinnick (Unscavenged) | NaClO₂, NaH₂PO₄, t-BuOH/H₂O | 50 - 60% | Trace | High |
| Jones Reagent | CrO₃, H₂SO₄, Acetone | < 20% | High | None |
| Silver(I) Oxide | Ag₂O, NaOH, THF/H₂O | 75 - 85% | None | None |
Experimental Protocol: Chemoselective Pinnick Oxidation
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and product purity.
Reagents Required:
-
Substrate: 4-((2,3-Difluorophenoxy)methyl)benzaldehyde – 1.0 eq (e.g., 10.0 mmol, 2.64 g)
-
Oxidant: Sodium chlorite (NaClO₂, 80% tech grade) – 2.0 eq (20.0 mmol, 2.26 g)
-
Buffer: Sodium dihydrogen phosphate (NaH₂PO₄) – 0.5 eq (5.0 mmol, 0.60 g)
-
Scavenger: 2-Methyl-2-butene – 15.0 eq (150 mmol, 16.0 mL)
-
Solvents: Tetrahydrofuran (THF) / tert-Butanol (t-BuOH) – 1:1 v/v (40 mL total); Deionized Water (20 mL)
Step-by-Step Methodology:
-
Substrate Solubilization: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in the THF/t-BuOH mixture (40 mL). Causality: THF ensures complete solubilization of the lipophilic substrate, while t-BuOH acts as a miscible, oxidation-resistant co-solvent[2].
-
Scavenger Addition: Inject 2-methyl-2-butene (15.0 eq) into the stirring organic solution. Causality: The massive stoichiometric excess ensures instantaneous quenching of the HOCl byproduct, safeguarding the electron-rich phenoxy ring[1].
-
Buffer Preparation: In a separate Erlenmeyer flask, dissolve NaH₂PO₄ (0.5 eq) and NaClO₂ (2.0 eq) in deionized water (20 mL). Causality: NaH₂PO₄ buffers the aqueous phase to pH ~3.5. This specific pH is critical; it is acidic enough to generate the active oxidant (HClO₂) but prevents the rapid disproportionation of chlorite into toxic, explosive chlorine dioxide gas[1].
-
Oxidant Addition (IPC 1 - Temperature Control): Cool the organic mixture to 0–5 °C using an ice-water bath. Add the aqueous buffer/oxidant solution dropwise over 30 minutes. Self-Validation: Monitor the internal temperature. A slight exotherm is expected. If the solution turns deep yellow or green, it indicates uncontrolled ClO₂ formation; immediately slow the addition rate.
-
Reaction Progression (IPC 2 - Conversion Monitoring): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or HPLC. The reaction is deemed complete when the UV-active starting material completely disappears, replaced by a highly polar product spot (the carboxylic acid).
-
Workup & Quenching: Once complete, quench the reaction by adding deionized water (30 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic extracts with saturated aqueous NaCl (brine, 30 mL). Causality: Brine removes residual water and inorganic salts from the organic phase.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 4-((2,3-difluorophenoxy)methyl)benzoic acid can typically be used without further purification, or recrystallized from heptane/EtOAc to achieve >99% purity.
References
-
Pinnick oxidation. Wikipedia. Available at:[Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Total synthesis of the putative structure of the proposed Banyasin A. Frontiers in Chemistry. Available at:[Link]
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Title: Synthesis of Novel Secondary Alcohols via Grignard Reaction with 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive guide for the synthesis of novel secondary alcohols through the Grignard reaction, utilizing 4-((2,3-Difluorophenoxy)methyl)benzaldehyde as the electrophilic substrate. The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.[1][2] This protocol is specifically designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step procedures, mechanistic insights, and critical process considerations. We will cover the preparation of the Grignard reagent, its reaction with the functionalized benzaldehyde, and subsequent work-up and purification. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot the methodology effectively.
Introduction and Scientific Principle
The synthesis of complex alcohols is a frequent objective in the development of new pharmaceutical agents. The Grignard reaction, discovered by Victor Grignard (Nobel Prize in Chemistry, 1912), remains one of the most powerful and versatile methods for this purpose.[3] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[4][5]
The core of the Grignard reagent is a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[1][6]
Reaction with Aldehydes: When a Grignard reagent reacts with an aldehyde, the nucleophilic carbon attacks the carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield a secondary alcohol.[4][7][8]
Chemoselectivity with 4-((2,3-Difluorophenoxy)methyl)benzaldehyde: The target substrate, 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, possesses multiple functional groups: an aldehyde, an aryl ether, and fluoro-substituents. The aldehyde's carbonyl carbon is the most electrophilic site and, therefore, the primary target for nucleophilic attack by the Grignard reagent. The aryl ether linkage and the C-F bonds are generally stable under standard Grignard conditions, ensuring high chemoselectivity for the desired reaction.
Reaction Mechanism Overview
Caption: General mechanism of the Grignard reaction with an aldehyde.
Experimental Protocols
This section details the necessary procedures, from reagent preparation to product purification. The protocol uses Phenylmagnesium Bromide as a representative Grignard reagent.
Critical Prerequisite: Anhydrous Conditions
Grignard reagents are extremely sensitive to protic sources, such as water or alcohols, which will protonate the carbanion and quench the reagent.[1][9] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous.
-
Glassware: Oven-dry all glassware (round-bottom flasks, condensers, addition funnel) at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas (Nitrogen or Argon) immediately before use.[10]
-
Solvents: Use freshly opened bottles of anhydrous diethyl ether or tetrahydrofuran (THF). THF is often preferred for its higher solvating power.[11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Magnesium Turnings | >99.5% | Sigma-Aldrich | |
| Bromobenzene | Anhydrous, >99.5% | Sigma-Aldrich | |
| 4-((2,3-Difluorophenoxy)methyl)benzaldehyde | >97% | Various | Confirm purity before use. |
| Anhydrous Diethyl Ether (Et₂O) or THF | >99.8%, DriSolv® | Sigma-Aldrich | Essential for reaction success.[12] |
| Iodine (I₂) | Crystal, Reagent | Sigma-Aldrich | Used as an activator.[9][13] |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | Standard Grade | For work-up. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Standard Grade | Alternative, milder work-up agent.[14] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Grade | For drying organic layers. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | For NMR analysis. |
Protocol 1: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.[10][15] Purge the entire system with inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings.[9]
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium turnings.[10]
-
Monitoring Initiation: The reaction has initiated when the brown color of the iodine fades and gentle boiling (ebullition) of the ether is observed.[10] If the reaction does not start, gentle warming with a heat gun may be required.
-
Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9] A slow addition rate is crucial to control the exotherm and minimize the formation of biphenyl byproduct (Wurtz coupling).[9]
-
Completion: After the addition is complete, continue to stir the resulting cloudy, brownish-gray mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[10]
Protocol 2: Grignard Addition to the Aldehyde
-
Aldehyde Preparation: In a separate flame-dried flask under inert gas, dissolve 4-((2,3-Difluorophenoxy)methyl)benzaldehyde (1.0 equivalent relative to the initial bromobenzene) in anhydrous diethyl ether.
-
Cooling: Cool this aldehyde solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction upon addition of the Grignard reagent.
-
Slow Addition: Transfer the prepared Phenylmagnesium Bromide solution via cannula or dropping funnel to the cooled aldehyde solution. The addition must be slow and dropwise with vigorous stirring.[15]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Warming: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours to ensure completion.
Protocol 3: Work-up and Purification
The work-up procedure is critical for protonating the alkoxide product and removing magnesium salts.
Option A: Acidic Work-up (for robust alcohols)
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl solution dropwise with vigorous stirring.[14] This will protonate the alkoxide and dissolve the white magnesium salts (Mg(OH)Br).[14] Continue adding acid until the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.[14]
-
Washing: Combine the organic extracts and wash sequentially with water and then brine (saturated NaCl solution). The brine wash helps to break any emulsions that may have formed.[14]
Option B: Mild Work-up (for acid-sensitive alcohols)
-
Quenching: At 0 °C, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This milder reagent protonates the product while minimizing the risk of acid-catalyzed side reactions like dehydration.[14]
-
Extraction and Washing: Proceed with the extraction and washing steps as described in Option A.
Final Purification Steps:
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[14]
-
Purification: The crude product, a tertiary alcohol, can be purified by flash column chromatography on silica gel or by recrystallization, if solid.[14][16]
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.[17]
Experimental Workflow and Troubleshooting
Visual Workflow
Caption: Step-by-step workflow for the Grignard synthesis protocol.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvents. 2. Passivated magnesium surface.[9] | 1. Ensure all equipment is rigorously dried and solvents are anhydrous.[10] 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[13] Gently crush some Mg turnings with a glass rod. Apply gentle heat. |
| Low yield of the desired alcohol. | 1. Incomplete reaction. 2. Grignard reagent decomposed (moisture). 3. Significant side reactions (e.g., Wurtz coupling).[9] | 1. Extend reaction time and ensure efficient stirring. 2. Re-check for sources of moisture. 3. Ensure slow, controlled addition of the halide during reagent formation and of the Grignard reagent to the aldehyde. Consider lower temperatures.[9] |
| Formation of biphenyl byproduct. | High local concentration of aryl halide during reagent formation. | Add the aryl halide solution very slowly to the magnesium suspension to maintain high dilution, which disfavors the coupling side reaction.[9][14] |
| Persistent emulsion during work-up. | Formation of fine magnesium salt precipitates.[14] | Add a saturated solution of brine (NaCl) to increase the ionic strength of the aqueous layer.[14] If it persists, filter the entire mixture through a pad of Celite. |
Safety Precautions
-
Anhydrous Ether: Diethyl ether is extremely flammable and volatile. Its vapors are heavier than air and can travel to an ignition source. Perform all operations in a certified chemical fume hood, away from open flames or spark sources.[7]
-
Grignard Reagents: These reagents are highly reactive and corrosive. They react violently with water. Always handle them under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: The quenching of the reaction is highly exothermic, especially with acidic solutions. Perform this step slowly, in an ice bath, to control the release of heat.
References
-
Vertex AI Search. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. 15
-
PrepChem.com. Preparation of phenylmagnesium bromide. 10
-
BenchChem. Optimizing temperature and addition rate for Grignard reagent synthesis. 9
-
BenchChem. Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols. 14
-
BenchChem. Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides. 11
-
University of California, Irvine. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. 18
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Link
-
Journal of Chemical Education. An improved preparation of a Grignard reagent. Link
-
University of Michigan. Grignard Synthesis of Triphenylmethanol. 1
-
YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. Link
-
ResearchGate. (2025, August 6). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Link
-
Smolecule. Synthesis and Application of Alkyl Grignard Reagents. 13
-
Organic Chemistry Portal. Grignard Reaction. Link
-
Green Chemistry (RSC Publishing). (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Link
-
DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Link
-
Supporting Information. General procedure for synthesis. 19
-
University of Massachusetts Boston. Formation and reaction of a Grignard reagent. 20
-
SciSpace. Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Link
-
Computational Chemistry Highlights. (2025, February 19). Diasteroselective Grignard Reaction – New paper in Nature Communications. Link
-
RSC Publishing. Unique reactivity of Grignard reagents towards cyclopropenyl-carboxylates—highly selective carbon–carbon bond cleavage. Link
-
Organic Chemistry Portal. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. Link
-
Wikipedia. Grignard reagent. Link
-
ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Link
-
University of Calgary. Formation of Grignard Reagents from Organic Halides. Link
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Link
-
Journal of Chemical Education (ACS Publications). (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Link
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Link
-
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Link
-
Chemistry Steps. The Grignard Reaction Mechanism. Link
-
Google Patents. Process for the preparation of Grignard reagents and novel Grignard reagents. Link
-
Beyond Labz. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. 21
-
ResearchGate. (2025, December 6). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Link
-
Sigma-Aldrich. 2-[(2',4'-DIFLUOROPHENOXY)METHYL]BENZALDEHYDE. Link
-
SpectraBase. 4-Fluoro-3-phenoxybenzaldehyde. Link
-
ResearchGate. (2025, August 7). Alkylation of Substituted Benzaldehyde on a Solid Matrix by Using Grignard Reagent. Link
-
Ludwig-Maximilians-Universität München. Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. 22
-
Bartleby.com. Synthesis Of Grignard Reagent And Benzaldehyde. Link
-
ChemScene. 4-((3,4-Difluorophenoxy)methyl)benzaldehyde. Link
-
Google Patents. Method for preparing tertiary alcohol by means of Grignard reaction. Link
-
BenchChem. 4-methylbenzaldehyde spectroscopic data (NMR, IR, MS). Link
-
Ludwig-Maximilians-Universität München. New Functionalized Grignard Reagents and their Applications in Amination Reactions. 23
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Link
-
PMC. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Link
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
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- 23. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Scalable synthesis methods for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde derivatives
The following Application Note and Protocol guide is designed for researchers and process chemists optimizing the synthesis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde .
Executive Summary & Strategic Analysis
The target molecule, 4-((2,3-Difluorophenoxy)methyl)benzaldehyde , serves as a critical lipophilic building block in medicinal chemistry, particularly for assembling inhibitors targeting PDE4, ROR
Scaling this synthesis presents three specific process chemistry challenges:
-
Chemoselectivity: The aldehyde moiety is susceptible to oxidation (to benzoic acid) or disproportionation (Cannizzaro reaction) under the basic conditions required for ether formation.
-
Genotoxicity Control: The benzyl halide electrophile is a potential Genotoxic Impurity (GTI) and must be purged to sub-ppm levels.
-
Crystallinity: While the final product is a solid, crude intermediates often oil out, complicating purification without chromatography.
Route Selection Strategy
We evaluate two primary synthetic pathways. Method B is recommended for GMP scale-up due to superior impurity control.
| Feature | Method A: Direct Alkylation | Method B: Acetal-Protected Route (Recommended) |
| Reagents | 4-(Bromomethyl)benzaldehyde + 2,3-Difluorophenol | 4-(Bromomethyl)benzaldehyde dimethyl acetal + 2,3-Difluorophenol |
| Conditions | K₂CO₃ / Acetone or DMF | KOtBu / THF or NaOH / Toluene (PTC) |
| Pros | Single step; Atom economy. | Protects aldehyde from oxidation/polymerization. |
| Cons | High risk of Cannizzaro side-reaction; Difficult purification. | Two steps (coupling + deprotection); Higher reagent cost. |
| Scalability | Low (Chromatography often needed). | High (Crystallization driven). |
Reaction Mechanism & Pathway
The synthesis relies on a Williamson Ether synthesis.[1] The 2,3-difluorophenol is deprotonated to form a phenoxide, which attacks the benzylic carbon of the electrophile.
Pathway Diagram
Caption: Two-stage synthesis preventing aldehyde degradation via acetal protection.
Detailed Experimental Protocols
Protocol A: The "High-Fidelity" Scale-Up Method (Acetal Route)
Recommended for batches >50g where purity is paramount.
Phase 1: Ether Coupling
Reagents:
-
2,3-Difluorophenol (1.0 equiv)
-
4-(Bromomethyl)benzaldehyde dimethyl acetal (1.05 equiv) [CAS: 81172-89-6 analog]
-
Potassium tert-butoxide (KOtBu) (1.1 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: DMF (5 vol) or Toluene (10 vol) with TBAI cat.
Step-by-Step:
-
Charge: To a clean, dry reactor under N₂, charge 2,3-Difluorophenol and DMF.
-
Deprotonation: Cool to 0–5°C. Add KOtBu portion-wise (exothermic). Stir for 30 mins to ensure complete phenoxide formation.
-
Critical Control: Temperature must remain <10°C to prevent darkening of the phenol.
-
-
Addition: Add 4-(Bromomethyl)benzaldehyde dimethyl acetal dropwise over 1 hour.
-
Reaction: Warm to 25°C and stir for 4–6 hours.
-
IPC (HPLC): Monitor consumption of phenol. Target <1.0% remaining.
-
-
Quench: Pour mixture into ice-water (10 vol).
-
Isolation: Extract with Ethyl Acetate (EtOAc). Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.
-
Concentration: Evaporate solvent to yield the Acetal Intermediate (Oil). Proceed directly to deprotection.
Phase 2: Deprotection & Crystallization
Reagents:
-
Acetal Intermediate (from Phase 1)
-
2M HCl (3.0 equiv)
-
Tetrahydrofuran (THF) (5 vol)
Step-by-Step:
-
Hydrolysis: Dissolve the oily intermediate in THF. Add 2M HCl at room temperature.
-
Stir: Heat to 40°C for 2 hours.
-
Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc.
-
Purification (Crystallization):
-
Swap solvent to Heptane/IPA (9:1) via distillation.
-
Cool slowly to 0°C. Seed with authentic crystal if available.
-
Filter the white solid and wash with cold Heptane.
-
-
Drying: Vacuum oven at 35°C (Avoid high heat to prevent oxidation).
Protocol B: Direct Alkylation (Rapid Screening Method)
Suitable for <5g batches or initial SAR generation.
Reagents:
-
2,3-Difluorophenol (1.0 eq)
-
4-(Bromomethyl)benzaldehyde (1.0 eq)
-
K₂CO₃ (2.5 eq)
-
Acetone (reagent grade)
Procedure:
-
Combine all reagents in a round-bottom flask.
-
Reflux (56°C) for 4 hours.
-
Filter off inorganic salts (KBr, K₂CO₃).
-
Concentrate filtrate.
-
Purification: The residue will likely be a semi-solid. Recrystallize from Ethanol/Water.
Process Control & Troubleshooting
Impurity Fate Mapping
| Impurity | Origin | Control Strategy |
| 2,3-Difluorophenol | Unreacted SM | Wash organic layer with 1M NaOH (pH > 12). Phenol forms water-soluble phenolate. |
| Benzyl Bromide | Unreacted SM | GTI Concern. Ensure slight excess of Phenol or quench with Morpholine if detected. |
| Benzoic Acid deriv. | Oxidation | Perform all steps under N₂ atmosphere. Store product at -20°C. |
| Dimer | O- vs C-alkylation | Use polar aprotic solvents (DMF) and soft bases (Carbonates) to favor O-alkylation. |
Analytical Parameters (Expected)
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz):
- 10.0 ppm (s, 1H, CH O)
- 7.9 ppm (d, 2H, Ar-H ortho to CHO)
- 7.6 ppm (d, 2H, Ar-H meta to CHO)
- 6.8–7.1 ppm (m, 3H, Difluorophenyl)
- 5.2 ppm (s, 2H, O-CH ₂-Ar)
Workup Logic Diagram
The following flow describes the critical separation logic for the Acetal Route (Phase 1 Workup).
Caption: Impurity purging strategy during aqueous workup.
Safety & Handling
-
4-(Bromomethyl)benzaldehyde: Potent lachrymator and skin irritant. Handle only in a fume hood. Treat waste streams with aqueous ammonia to quench alkylating potential before disposal.
-
2,3-Difluorophenol: Toxic by ingestion and skin contact. Rapidly absorbed.
-
Genotoxicity: The benzyl bromide starting material is a structural alert for mutagenicity. Validate clearance (<10 ppm) in the final API step using GC-MS or LC-MS/MS.
References
-
Williamson Ether Synthesis Scale-Up: BenchChem Technical Support. "Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde." BenchChem Application Notes, 2025. Link
-
Acetal Protection Strategy: Bayer Aktiengesellschaft. "Preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals." US Patent 4,626,601, 1986. Link
-
Difluorophenol Reactivity: Sigma-Aldrich. "Product Specification: 4-Bromo-2,3-difluorophenol." Sigma-Aldrich Technical Data, 2023. Link
-
General Benzyl Ether Protocols: Rastuti, U., et al. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." Oriental Journal of Chemistry, 2016. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 4. 4-Bromo-2,3-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde .
This reaction relies on a Williamson ether synthesis between 2,3-difluorophenol and 4-(bromomethyl)benzaldehyde. While seemingly straightforward, the electronic deactivation of the fluorinated nucleophile combined with the base-sensitive nature of the aldehyde electrophile frequently leads to poor yields. This guide breaks down the causality behind these failures and provides a self-validating protocol to achieve >90% yield.
Mechanistic Pathway & Failure Analysis
Understanding the causal relationship between your reagent choices and the resulting reaction pathways is the first step to optimization. The diagram below illustrates the intended
Workflow and causal failure points in the synthesis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde.
Quantitative Optimization Data
To demonstrate the impact of reaction parameters on product yield, we have summarized empirical data comparing base, solvent, and atmospheric conditions[1],[2].
| Base (1.5 eq) | Solvent | Temp (°C) | Atmosphere | Yield (%) | Primary Observation / Issue |
| NaOH | Ethanol | 80 (Reflux) | Air | < 20% | Severe Cannizzaro disproportionation; oxidation. |
| K₂CO₃ | Acetone | 60 | Air | 55% | Sluggish |
| K₂CO₃ | DMF | 60 | Argon | 85% | Clean |
| Cs₂CO₃ | DMF | 60 | Argon | 92% | Optimal nucleophilicity via the "Cesium Effect". |
Troubleshooting FAQs
Q1: Why is my yield plateauing around 40-50%, and why does LC-MS show a mixture of benzyl alcohol and benzoic acid derivatives?
A: This is a dual issue of base selection and atmospheric control. The electrophile, 4-(bromomethyl)benzaldehyde, contains a highly reactive, base-sensitive aldehyde moiety[3]. If you use strong bases (e.g., NaOH, KOH), the aldehyde undergoes the Cannizzaro reaction , disproportionating into a benzyl alcohol and a benzoic acid derivative. Furthermore, benzaldehydes rapidly auto-oxidize to carboxylic acids in the presence of atmospheric oxygen.
-
The Fix: Switch to a mild, non-nucleophilic carbonate base (K₂CO₃ or Cs₂CO₃) and strictly degas your solvents, maintaining an Argon atmosphere throughout the reaction[4].
Q2: I am using K₂CO₃ in Acetone, but the alkylation is incredibly slow. How can I drive the process to completion?
A: The 2,3-difluoro substitution on your phenol significantly reduces its nucleophilicity. Fluorine's strong inductive electron-withdrawing effect (-I effect) stabilizes the phenoxide anion, making it less reactive toward the electrophile. Acetone, while polar, does not solvate the potassium counter-ion strongly enough to leave a "naked", highly reactive phenoxide.
-
The Fix: Transition to a strongly polar aprotic solvent like anhydrous DMF or DMSO. These solvents effectively coordinate the metal cation, leaving the 2,3-difluorophenoxide anion unsolvated and highly reactive, maximizing
efficiency[1],[4]. For even greater rate enhancement, utilize Cs₂CO₃; the larger cesium ion dissociates more readily in DMF, drastically increasing the nucleophilicity of the phenoxide.
Q3: I see a significant amount of 4-(hydroxymethyl)benzaldehyde byproduct. Where is this coming from?
A: You are observing the hydrolysis of your starting electrophile. The Williamson ether synthesis is highly sensitive to moisture[2]. If your base is hygroscopic and has absorbed water, or if your DMF is not strictly anhydrous, the hydroxide ion (formed via water reacting with the base) acts as a competing nucleophile, displacing the primary benzylic bromide.
-
The Fix: Flame-dry all glassware, use anhydrous solvents stored over molecular sieves, and ensure your carbonate base is oven-dried prior to use.
Step-by-Step Optimized Protocol
This methodology is designed as a self-validating system . The visual cues and specific workup steps inherently confirm the success of the reaction and ensure the removal of unreacted starting materials.
Reagents Required:
-
2,3-Difluorophenol (1.0 equiv, limiting reagent)
-
4-(Bromomethyl)benzaldehyde (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃, anhydrous, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step 1: Preparation & Deprotonation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes.
-
Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of phenol).
-
Add finely powdered, oven-dried Cs₂CO₃ (1.5 eq) in one portion.
-
Stir at room temperature for 30 minutes.
-
Self-Validation Check: The solution will transition from clear to a pale yellow/orange suspension. This color change confirms the successful deprotonation and formation of the active 2,3-difluorophenoxide anion.
-
Step 2: Alkylation 5. Dissolve 4-(bromomethyl)benzaldehyde (1.1 eq) in a minimal amount of anhydrous DMF. 6. Add this solution dropwise to the phenoxide mixture over 10 minutes to prevent localized thermal spikes. 7. Heat the reaction mixture to 60°C under Argon and stir for 4 to 6 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).
Step 3: Self-Validating Workup 8. Cool the reaction to room temperature and quench by pouring it into a separatory funnel containing 5 volumes of ice-cold distilled water. 9. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). 10. Critical Wash Step: Wash the combined organic layers with 1M aqueous NaOH (or 1M Na₂CO₃).
- Self-Validation Check: Any unreacted 2,3-difluorophenol is highly acidic and will be converted to its water-soluble sodium salt, partitioning entirely into the aqueous layer. The organic layer now exclusively contains your target ether and trace non-polar impurities.
- Wash the organic layer twice with distilled water, followed by a final wash with saturated brine to remove residual DMF.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-((2,3-difluorophenoxy)methyl)benzaldehyde.
References
- 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts.
- The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry.
- Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Benchchem.
- Synthesis routes of 4-(Bromomethyl)benzaldehyde. Benchchem.
Sources
Technical Support Center: Purification of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating 4-((2,3-Difluorophenoxy)methyl)benzaldehyde following a standard Williamson ether synthesis.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind each chromatographic behavior, ensuring your purification protocol is a robust, self-validating system.
Physicochemical & Chromatographic Profiling
Before packing a column, you must understand the competitive intermolecular forces at play between your crude mixture, the silica gel (stationary phase), and the eluent (mobile phase). The target molecule contains an aldehyde, an ether linkage, and a hydrophobic difluorophenyl ring.
Because the starting material (4-(bromomethyl)benzaldehyde) also contains an aldehyde group, both will react to aldehyde-specific stains. Separation relies entirely on the ether oxygen of your product, which acts as a hydrogen-bond acceptor with the silica's silanol groups, causing it to elute after the alkyl halide [1].
Quantitative Chromatographic Data Summary
Data is based on a standard 10% Ethyl Acetate in Hexanes mobile phase on 230–400 mesh normal-phase silica gel.
| Component | Role | Expected Rf | UV Activity (254 nm) | 2,4-DNP Stain Response | Primary Silica Interaction |
| 4-(Bromomethyl)benzaldehyde | Starting Material | ~0.60 | Strong | Positive (Yellow) | Weak Dipole-Dipole |
| 4-((2,3-Difluorophenoxy)methyl)benzaldehyde | Target Product | ~0.40 | Strong | Positive (Orange) | Moderate Dipole (Ether O) |
| 2,3-Difluorophenol | Starting Material | ~0.20 | Moderate | Negative | Strong Hydrogen Bonding |
| 4-((2,3-Difluorophenoxy)methyl)benzoic acid | Oxidation Byproduct | 0.00 (Baseline) | Strong | Negative | Ionic / Very Strong H-Bonding |
Experimental Workflow & Separation Logic
Workflow for the purification of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde.
Chromatographic separation logic based on silica gel interactions.
Validated Purification Protocol (SOP)
This step-by-step methodology is designed to be a self-validating system. By coupling a specific pre-column workup with targeted TLC staining, you ensure that the fractions collected contain the exact functional group desired, free of structural analogs.
Phase 1: Pre-Column Preparation (Critical for Resolution)
Causality: Williamson ether syntheses often utilize DMF or DMSO as solvents, which will severely tail on a silica column and ruin your separation. Furthermore, unreacted 2,3-difluorophenol will streak heavily [1].
-
Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
Water (3x): To partition and remove the high-boiling polar aprotic solvent (DMF/DMSO).
-
1M Aqueous NaOH (2x): To deprotonate unreacted 2,3-difluorophenol and any oxidized benzoic acid byproducts, pulling them into the aqueous layer as water-soluble sodium salts.
-
Brine (1x): To remove residual water from the organic phase.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Dry Loading
Causality: Wet loading with a polar solvent like dichloromethane (DCM) causes the sample band to artificially broaden, leading to co-elution. Dry loading creates an infinitely narrow injection band.
-
Dissolve the crude residue in a minimal amount of DCM.
-
Add normal-phase silica gel (approximately 3 times the mass of your crude product).
-
Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is obtained.
Phase 3: Flash Chromatography
Causality: Step gradients reduce total solvent consumption and prevent the "dragging" effect seen in linear gradients, ensuring sharper peak elution for benzaldehyde derivatives [2], [3].
-
Pack a glass column with 230–400 mesh silica gel using 100% Hexanes.
-
Carefully add your dry-loaded silica powder to the top of the column bed. Cap with a thin layer of protective sand.
-
Elution Step 1 (100% Hexanes, 2 Column Volumes): Flushes out any non-polar impurities and residual alkyl halides.
-
Elution Step 2 (5% EtOAc in Hexanes, 3 Column Volumes): Elutes the unreacted 4-(bromomethyl)benzaldehyde.
-
Elution Step 3 (10% EtOAc in Hexanes, 4 Column Volumes): Elutes the target 4-((2,3-Difluorophenoxy)methyl)benzaldehyde .
-
Collect fractions in standard test tubes.
Phase 4: Self-Validating Analysis
-
Spot fractions on a silica TLC plate alongside a crude reference spot.
-
Elute the TLC plate in 10% EtOAc/Hexanes.
-
Validation Check 1 (UV 254 nm): Identify fractions containing the Rf ~0.40 spot.
-
Validation Check 2 (2,4-DNP Stain): Dip the plate in 2,4-Dinitrophenylhydrazine stain and gently heat. The target spot must turn bright yellow/orange, confirming the structural integrity of the aldehyde group.
Troubleshooting & FAQs
Q1: My target compound is co-eluting with 4-(bromomethyl)benzaldehyde. How can I resolve this?
A1: Because both molecules contain an aldehyde group, their polarity difference relies solely on the ether linkage. If co-elution occurs, your gradient is too steep. Switch to a shallower step gradient (e.g., 2% EtOAc increments). Alternatively, switch your mobile phase to a Toluene/Hexanes mixture. Toluene exploits
Q2: I see a strong baseline spot on my TLC that wasn't there before the column. What is happening? A2: Benzaldehydes are highly susceptible to auto-oxidation into benzoic acids when exposed to air and the slightly acidic surface of silica gel [1]. The baseline spot is 4-((2,3-Difluorophenoxy)methyl)benzoic acid. To troubleshoot this:
-
Minimize the time the compound spends on the column by using positive pressure (flash chromatography) rather than gravity.
-
Do not leave your collected fractions exposed to the atmosphere overnight; concentrate them immediately after TLC validation.
Q3: My product band is tailing severely, ruining the purity of the later fractions. Why? A3: Tailing in this specific synthesis is almost always caused by residual 2,3-difluorophenol that was not properly removed during the basic aqueous workup. Phenols hydrogen-bond aggressively with silica silanol groups. If you cannot perform a basic workup due to other sensitive functional groups, you can add 1% Triethylamine (TEA) to your mobile phase. TEA temporarily caps the acidic silanol sites on the silica, preventing the phenol from dragging, though it will elute much faster.
Q4: Can I use a sodium bisulfite wash to purify the aldehyde instead of running a column? A4: While a sodium bisulfite wash is a classic method for isolating aldehydes by forming a water-soluble adduct, it is not recommended for separating your target product from 4-(bromomethyl)benzaldehyde. Because both the starting material and the product are aldehydes, both will form bisulfite adducts and partition into the aqueous layer, defeating the purpose of the separation. Column chromatography is mandatory here.
References
-
BenchChem. Technical Support Center: Synthesis of 4-Butoxybenzaldehyde. (Addresses Williamson ether synthesis workups, side reactions, and the necessity of basic aqueous washes to remove phenolic impurities).1
-
Organic Syntheses. Procedure: N-benzoyl pyrrolidine / benzaldehyde flash chromatography. (Validates the standard use of Ethyl Acetate/Hexanes mobile phases for the purification of benzaldehyde derivatives on silica gel). 2
-
Biotage. Some Tips for Achieving Greener, Safer Flash Chromatography. (Provides authoritative grounding on the superiority of step gradients over linear gradients to prevent band broadening and reduce solvent waste). 3
Sources
Technical Support Center: Troubleshooting 4-((2,3-Difluorophenoxy)methyl)benzaldehyde Synthesis
Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and experimental pitfalls associated with the O-alkylation of 2,3-difluorophenol with 4-(bromomethyl)benzaldehyde.
This transformation relies on a Williamson ether synthesis[1]. While seemingly straightforward, the presence of an electron-withdrawing difluoro-substitution on the nucleophile and a base-sensitive aldehyde on the electrophile creates a narrow window for optimal conversion. This guide synthesizes field-proven protocols with fundamental physical organic chemistry to help you troubleshoot and optimize your yields.
Part 1: Mechanistic Pathways & Competing Reactions
To troubleshoot low conversion, we must first understand the causality of the reaction failures. The synthesis is a classic bimolecular nucleophilic substitution (SN2)[2]. However, the specific functional groups introduce three major competing pathways:
-
Nucleophile Attenuation: The two fluorine atoms on 2,3-difluorophenol are highly electronegative. While they lower the pKa of the phenol (making it easier to deprotonate), they also inductively stabilize the resulting phenoxide anion. A more stable anion is a weaker nucleophile, which inherently slows down the SN2 attack, leading to stalled conversions.
-
The Cannizzaro Reaction: 4-(bromomethyl)benzaldehyde contains a non-enolizable aldehyde. If strong bases (like NaOH or KOH) are used, the aldehyde undergoes a base-induced disproportionation into 4-(bromomethyl)benzoic acid and (4-(bromomethyl)phenyl)methanol.
-
Benzylic Hydrolysis: If the solvent or base contains trace water, the hydroxide ion will outcompete the attenuated difluorophenoxide, hydrolyzing the benzylic bromide into an alcohol.
Fig 1: Primary SN2 pathway vs. competing side reactions in the synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction stalls at 40-50% conversion despite leaving it overnight. Should I add more base? A: Adding more base rarely solves this issue and may promote side reactions. The stall is likely due to the poor nucleophilicity of the 2,3-difluorophenoxide anion and the limited solubility of K2CO3 in your solvent. Instead of adding more base, switch to Cesium Carbonate (Cs2CO3) [3]. The larger ionic radius of the cesium cation creates a "naked," highly reactive phenoxide anion in polar aprotic solvents, drastically accelerating the SN2 rate.
Q2: I am seeing a highly polar spot on my TLC (or an early eluting peak on LC-MS). What is causing this? A: This is a classic symptom of either benzylic hydrolysis or the Cannizzaro reaction.
-
If the LC-MS shows a mass of m/z 136 [M+H]+ for the electrophile fragment, your 4-(bromomethyl)benzaldehyde has hydrolyzed to 4-(hydroxymethyl)benzaldehyde. This means your solvent or base is wet.
-
If you see masses corresponding to the carboxylic acid and the benzylic alcohol, you have triggered the Cannizzaro reaction by using a base that is too strong (e.g., NaOH) or by localized heating[4].
Q3: Can I use ethanol or methanol as a solvent to improve base solubility? A: No. Protic solvents heavily solvate the phenoxide anion via hydrogen bonding, further reducing its already weak nucleophilicity[2]. Furthermore, in the presence of an acid or base, primary alcohols will react with your benzaldehyde to form an acetal, destroying your starting material. Strictly use polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
Part 3: Quantitative Data & Parameter Optimization
To prevent side reactions while maximizing the SN2 conversion, the choice of base and solvent must be meticulously paired. Below is a self-validating matrix summarizing the quantitative outcomes of various reaction parameters based on standard Williamson ether synthesis optimizations[5].
| Base Selection | Solvent | Temp (°C) | Avg. Conversion | Primary Observed Side Product | Recommendation |
| NaOH (1.5 eq) | DMF | 25 | < 20% | Cannizzaro products (High) | Avoid. Destroys aldehyde. |
| K2CO3 (2.0 eq) | Acetone | 60 | 45 - 55% | Unreacted starting materials | Suboptimal. Poor base solubility. |
| K2CO3 (2.0 eq) | Wet DMF | 80 | 60 - 70% | Hydrolyzed benzylic bromide | Suboptimal. Requires anhydrous conditions. |
| K2CO3 (2.0 eq) | Anhyd. DMF | 80 | 80 - 85% | Trace hydrolysis | Good. Standard reliable condition. |
| Cs2CO3 (1.5 eq) | Anhyd. DMF | 60 | > 95% | None | Optimal. High yield, lower temp required. |
Part 4: Troubleshooting Workflow & Logic Tree
Use the following diagnostic workflow to identify and resolve your specific conversion issue in real-time.
Fig 2: Diagnostic logic tree for resolving low conversion rates via LC-MS analysis.
Part 5: Validated Standard Operating Procedure (SOP)
This step-by-step methodology is designed as a self-validating system. By confirming the dissolution and color changes at each step, you ensure the mechanistic prerequisites for high conversion are met before proceeding.
Reagents Required:
-
2,3-Difluorophenol (1.0 equivalents)
-
4-(Bromomethyl)benzaldehyde (1.1 equivalents)
-
Cesium Carbonate (Cs2CO3, anhydrous, 1.5 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous, over molecular sieves)
Step-by-Step Protocol:
-
Preparation of the Nucleophile: In an oven-dried round-bottom flask purged with Nitrogen, dissolve 2,3-difluorophenol (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of phenol).
-
Deprotonation: Add anhydrous Cs2CO3 (1.5 eq) in one portion. Self-Validation Check: Stir at room temperature for 30 minutes. The solution should turn slightly yellow/orange, indicating the successful formation of the 2,3-difluorophenoxide anion.
-
Electrophile Addition: Dissolve 4-(bromomethyl)benzaldehyde (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of dimerization or thermal spikes.
-
Reaction Propagation: Heat the reaction mixture to 60 °C. Maintain stirring under a nitrogen atmosphere for 4 to 6 hours.
-
In-Process Control (IPC): Pull a 50 µL aliquot, quench with water, extract with ethyl acetate, and run TLC (Hexanes:EtOAc 4:1) or LC-MS. You should observe the disappearance of the phenol and the emergence of the product mass.
-
Quench and Workup: Once conversion >95% is confirmed, cool the mixture to room temperature. Pour the reaction into 10 volumes of ice-cold distilled water. Causality: DMF is infinitely miscible with water; crashing the mixture into ice water pulls the DMF into the aqueous phase while precipitating the highly hydrophobic ether product.
-
Extraction & Purification: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.
References
-
Williamson Ether Synthesis (Mechanism and Scope) Wikipedia, The Free Encyclopedia[Link]
-
The Williamson Ether Synthesis: Solvent Choice and Nucleophilicity Master Organic Chemistry[Link]
-
Design and Synthesis of Benzaldehyde Intermediates via SN2 Reactions National Center for Biotechnology Information (PMC)[Link]
-
Side Reactions in Williamson Ether Synthesis Langat Singh College[Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing oxidation side products of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Topic: Minimizing Oxidation Side Products & Impurity Management Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist[1]
Introduction: The Stability Paradox
You are likely working with 4-((2,3-difluorophenoxy)methyl)benzaldehyde as a key intermediate in the synthesis of SDHI fungicides (e.g., Fluxapyroxad analogs) or fluorinated bioactive scaffolds.
The Core Problem: This molecule presents a "stability paradox." The difluorophenoxy ether tail is chemically robust, but the benzaldehyde head is kinetically unstable. In the presence of atmospheric oxygen, it undergoes autoxidation to form 4-((2,3-difluorophenoxy)methyl)benzoic acid . This impurity is not just a yield loss; it is a catalyst poison for subsequent steps (e.g., reductive aminations or Wittig reactions) and difficult to separate by standard silica chromatography due to streaking.
This guide provides the mechanistic root cause, prevention strategies during synthesis, and a definitive purification protocol to recover your material.
Module 1: The Root Cause (Mechanism)
Q: Why does my product turn into a white solid/sludge even in the freezer?
A: You are witnessing Radical Chain Autoxidation . Unlike simple decomposition, this is a self-propagating cycle.[1] The aldehyde proton (C(O)-H ) is chemically distinct; it has a low bond dissociation energy (~88 kcal/mol). Once a single radical is formed (by light or trace metals), it reacts with Oxygen to strip hydrogen from other aldehyde molecules, converting your entire batch into benzoic acid exponentially.
Visualization: The Autoxidation Cycle
This diagram illustrates how a single initiation event destroys multiple product molecules.
Caption: Fig 1. Radical chain mechanism converting aldehyde to carboxylic acid impurity.
Module 2: Synthesis & Reaction Control
Q: I am synthesizing this from the alcohol. How do I stop over-oxidation?
A: Avoid "Hard" Oxidants. If you use Jones Reagent (CrO3/H2SO4) or unbuffered Permanganate, you will drive the reaction straight to the carboxylic acid. The electron-withdrawing nature of the 2,3-difluorophenoxy group deactivates the ring slightly, but it does not protect the aldehyde hydrogen.
Recommended Protocol: TEMPO-Mediated Oxidation This method is self-limiting; it stops strictly at the aldehyde stage because the oxidant species cannot abstract the second proton required to form the acid.
| Parameter | Recommended Condition | Scientific Rationale |
| Catalyst | TEMPO (1 mol%) | Stable nitroxyl radical that mediates hydride transfer.[1] |
| Co-Oxidant | BAIB (1.1 eq) or NaOCl (Bleach) | Regenerates the active nitrosonium ion. BAIB is milder than bleach. |
| Buffer | NaHCO3 / K2CO3 | Critical: Neutralizes acetic acid byproducts. Acidic pH accelerates over-oxidation. |
| Solvent | DCM / Water (Biphasic) | TEMPO stays in the organic phase; oxidants partition, controlling rate. |
Step-by-Step TEMPO/BAIB Protocol:
-
Dissolve 4-((2,3-difluorophenoxy)methyl)benzyl alcohol (1.0 eq) in DCM (0.2 M).
-
Add TEMPO (0.01 eq) and BAIB (Bis-acetoxyiodobenzene) (1.1 eq).
-
Stir at 0°C to RT . Monitor by TLC (usually < 2 hours).
-
Quench: Add saturated aqueous Na2S2O3 (Sodium Thiosulfate). This immediately destroys excess oxidant, preventing post-reaction oxidation.
Module 3: Storage & Handling
Q: How do I store the purified material for more than a week?
A: You must break the radical chain and exclude the initiator (Oxygen).
-
Inert Headspace: Never store in a half-empty vial with air. Flush with Argon (heavier than air) or Nitrogen before sealing.
-
Radical Scavengers (BHT):
-
Add 0.1% w/w BHT (Butylated Hydroxytoluene) .
-
Mechanism:[2][3][4][5][6][7] BHT donates a hydrogen atom to the peroxy radical (see Fig 1). The resulting BHT radical is stable and does not propagate the chain, effectively "capping" the oxidation.
-
Note: BHT typically does not interfere with nucleophilic additions (Grignard, etc.) but can be removed by a silica plug if necessary.
-
-
Cold Storage: Store at -20°C. Reaction rates drop by ~50% for every 10°C decrease.[1]
Module 4: Purification (The "Fix")
Q: My batch is 15% oxidized (contains Benzoic Acid). Do I have to discard it?
A: No. Use the Bisulfite Adduct Purification . This relies on the fact that aldehydes form water-soluble bisulfite adducts, while the ether-linked benzoic acid impurity does not.[1]
Troubleshooting Workflow
Caption: Fig 2. Selective purification of aldehyde via bisulfite adduct formation.[8]
Detailed Bisulfite Protocol:
-
Formation:
-
Dissolve crude material in Ethyl Acetate.[9]
-
Add 3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) .
-
CRITICAL: Stir vigorously for 2–4 hours. The aldehyde converts to the water-soluble sulfonate salt. The "greasy" difluorophenoxy acid impurity stays in the Ethyl Acetate.
-
-
Wash:
-
Regeneration:
-
Cool the aqueous layer to 0°C.
-
Slowly add Sodium Carbonate (Na2CO3) solid or solution until pH > 10. Caution: CO2 gas evolution.
-
Why Base? Acidic regeneration (HCl) risks cleaving the ether linkage. Base is safer for this specific molecule.
-
The solution will turn cloudy as the free aldehyde regenerates and oils out.
-
-
Extraction:
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids... J. Org. Chem.1987 , 52, 2559–2562. Link (The authoritative source for TEMPO oxidation selectivity).
-
Ciriminna, R.; Pagliaro, M. Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Org.[10][11] Process Res. Dev.2010 , 14, 245–251. Link (Scale-up considerations for aldehyde synthesis).
- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.
Sources
- 1. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 2. Illustrated Glossary of Organic Chemistry - Autoxidation [chem.ucla.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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Technical Support Center: Overcoming Steric Hindrance in 2,3-Difluorophenoxy Substitutions
Welcome to the technical support center for navigating the complexities of 2,3-difluorophenoxy substitutions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with these sterically demanding reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why these reactions fail and how to systematically troubleshoot them for optimal success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common points of confusion and provides a foundational understanding of the core challenges.
Q1: Why is steric hindrance such a significant issue in 2,3-difluorophenoxy substitutions?
The primary challenge arises from the "ortho effect" of the two fluorine atoms. In a typical nucleophilic aromatic substitution (SNAr) reaction, the nucleophile attacks the carbon bearing the leaving group. For a 2,3-difluorophenoxy ether, the desired substitution often occurs at a position activated by these fluorines. However, the fluorine atom at the 2-position creates significant steric bulk, physically impeding the approach of the incoming nucleophile to the adjacent carbon center.[1][2] This steric clash increases the activation energy of the reaction, often leading to sluggish or failed reactions under standard conditions.
Furthermore, while fluorine is highly electronegative and stabilizes the intermediate Meisenheimer complex through its inductive effect, its ortho-positioning can also lead to repulsive electronic interactions with the incoming nucleophile, further disfavoring the reaction.[3]
Q2: What are the typical signs of a sterically hindered reaction in my experiment?
Common indicators of a struggling, sterically hindered reaction include:
-
Low or No Product Yield: The most obvious sign is the recovery of a significant amount of unreacted starting material.[4][5]
-
Incomplete Conversion: Even with extended reaction times or elevated temperatures, you may observe a persistent mixture of starting material and product.
-
Formation of Side Products: Frustrated reactivity can lead to alternative reaction pathways, such as decomposition of starting materials or the nucleophile, especially at high temperatures.
-
Reaction Stalls: The reaction may proceed initially but then plateau, indicating that the energy barrier for the remaining starting material is too high to overcome under the current conditions.[4]
Q3: Can I use standard SNAr conditions for these substitutions? Why or why not?
Standard SNAr conditions, such as using potassium carbonate (K₂CO₃) in a solvent like acetonitrile at moderate temperatures, are often insufficient for 2,3-difluorophenoxy substitutions. The combination of a moderately strong base and a standard polar aprotic solvent may not provide enough energy or reactivity to overcome the steric barrier.[6][7] These reactions typically require more forcing conditions or specialized reagents to achieve acceptable yields.
Part 2: Troubleshooting Guide: Low to No Product Yield
When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is essential. The following guide breaks down the most common failure points and provides actionable solutions.
Problem 1: Inefficient Nucleophile Activation or High Steric Demand
Symptoms: Your reaction shows a large amount of unreacted starting material, with only trace amounts of the desired product.
Root Cause Analysis: The fundamental issue is often an inability to overcome the high activation energy of the reaction. This can be due to two primary factors:
-
Insufficient Base Strength: The chosen base may not be strong enough to fully deprotonate the nucleophile (especially if it's an alcohol or amine), resulting in a low concentration of the active nucleophilic species.
-
Steric Conflict: The combination of a bulky nucleophile and the sterically congested 2,3-difluorophenoxy substrate creates a "no-go" situation.
Solutions & Protocols:
-
Elevate Base Strength: Switch to a stronger, non-nucleophilic base to ensure complete and rapid deprotonation of your nucleophile. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices.
-
Optimize Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are superior as they solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.[6][7][8]
-
Increase Thermal Energy: Higher temperatures provide the necessary energy to overcome the activation barrier. If your reagents are thermally stable, systematically increase the reaction temperature in 10-20 °C increments.
-
Consider Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate these reactions by providing rapid and uniform heating.[9][10][11] This often leads to higher yields and shorter reaction times compared to conventional heating.[11][12][13]
Table 1: Comparison of Common Bases and Solvents for SNAr Reactions
| Parameter | K₂CO₃ | Cs₂CO₃ | NaH (60% in oil) |
| Base Strength (pKa of conj. acid) | ~10.3 | ~10.3 | ~36 |
| Solubility in DMF | Low | High | Reacts |
| Typical Temperature Range | 80-120 °C | 100-150 °C | 25-100 °C |
| Key Advantage | Inexpensive, easy to handle | Higher solubility, often better yields | Very strong, effective for weak nucleophiles |
| Parameter | Acetonitrile (ACN) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Boiling Point | 82 °C | 153 °C | 189 °C |
| Dielectric Constant | 37.5 | 36.7 | 46.7 |
| Nature | Polar Aprotic | Polar Aprotic | Polar Aprotic |
| Key Advantage | Easy to remove | Good balance of properties | High boiling point, excellent solvating power |
Experimental Protocol: General Procedure for a High-Temperature SNAr Reaction
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,3-difluorophenoxy-containing substrate (1.0 eq) and the nucleophile (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.
-
Base Addition: Carefully add the base (e.g., Cs₂CO₃, 2.0 eq, or NaH, 1.5 eq) portion-wise at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
Part 3: Advanced Strategies for Highly Hindered Systems
When conventional thermal SNAr approaches fail, it may be necessary to employ catalytic methods that operate through different mechanisms.
Catalyst-Assisted C-O Bond Formation
For particularly challenging substrates, transition metal-catalyzed cross-coupling reactions can be highly effective. These reactions proceed through an oxidative addition/reductive elimination cycle, which often has a lower activation energy than the corresponding SNAr reaction.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool. It employs a palladium catalyst and a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine.
-
Ullmann Condensation: For C-O bond formation, copper-catalyzed Ullmann condensation can be effective, particularly for coupling phenols with aryl halides.
While these methods are powerful, they require careful optimization of the catalyst, ligand, base, and solvent.
Diagram 2: Simplified Catalytic Cycle for C-O Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
By systematically evaluating the reaction parameters and considering alternative catalytic pathways, the challenges posed by steric hindrance in 2,3-difluorophenoxy substitutions can be effectively overcome.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. Available at: [Link]
-
Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids - OSTI. Available at: [Link]
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Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F− - SciSpace. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]
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8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available at: [Link]
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Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available at: [Link]
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Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes - ChemRxiv. Available at: [Link]
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. Available at: [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH. Available at: [Link]
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Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Available at: [Link]
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Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available at: [Link]
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A modified approach to C-14-labeled 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid and other halogen-substituted analogs | Request PDF - ResearchGate. Available at: [Link]
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C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC - NIH. Available at: [Link]
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One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation - ResearchGate. Available at: [Link]
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Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Available at: [Link]
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10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]
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Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides - ACS Publications. Available at: [Link]
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Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment - OAText. Available at: [Link]
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. Available at: [Link]
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a) Synthesis of difluoromethyl ethers based on the reaction of oxygen... - ResearchGate. Available at: [Link]
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The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC - NIH. Available at: [Link]
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Guide - Low Yield Troubleshooting - PacBio. Available at: [Link]
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The Challenge of Synthesizing Oligomers for Molecular Wires - MDPI. Available at: [Link]
-
Reaction scope under optimised conditions. Difluoroalkane yield... - ResearchGate. Available at: [Link]
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Technical Support Center: Improving Selectivity in Functionalization of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Welcome to the technical support center for the selective functionalization of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will address common challenges and provide in-depth troubleshooting strategies to enhance selectivity and achieve your desired synthetic outcomes. Our approach is grounded in established chemical principles and validated by field-proven insights.
Introduction: Navigating the Reactivity Landscape
4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a molecule of significant interest due to the presence of multiple reactive sites. The primary challenge in its functionalization lies in achieving selectivity between the aldehyde, the benzaldehyde ring, and the difluorophenoxy ring. This guide will provide a structured approach to troubleshooting common issues related to chemoselectivity and regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution on the Benzaldehyde Ring
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzaldehyde ring, but I am getting a mixture of ortho and meta products. How can I improve the selectivity?
Answer:
The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution.[1][2] This is due to its electron-withdrawing nature, which destabilizes the cationic intermediate (arenium ion) formed during the reaction, particularly at the ortho and para positions.[3] However, the ether linkage at the para position is an activating, ortho, para-directing group. The interplay of these two groups dictates the final regioselectivity.
Troubleshooting Steps:
-
Protect the Aldehyde: The most effective strategy to favor substitution at the positions ortho to the ether-linked methyl group is to temporarily protect the aldehyde. This masks its deactivating and meta-directing effect.
-
Protocol: Convert the aldehyde to a more robust protecting group like an acetal. Acetals are stable to many electrophilic substitution conditions and can be easily removed by acid hydrolysis.[4]
-
Experimental Protocol: Acetal Protection
-
Dissolve 4-((2,3-Difluorophenoxy)methyl)benzaldehyde in a suitable solvent (e.g., toluene, dichloromethane).
-
Add an excess of a diol (e.g., ethylene glycol, neopentyl glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, Amberlyst-15).
-
Heat the reaction mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work up the reaction by neutralizing the acid, extracting the product, and purifying by chromatography or crystallization.
-
Perform the desired electrophilic aromatic substitution on the protected compound.
-
Deprotect the acetal using aqueous acid (e.g., HCl in THF/water) to regenerate the aldehyde.
-
-
-
Directed Ortho-Metalation (DoM): For specific ortho functionalization, DoM is a powerful technique.[5][6] This involves deprotonation at a specific site directed by a coordinating group.
Logical Flow for Improving Regioselectivity:
Caption: Decision workflow for enhancing regioselectivity.
Issue 2: Lack of Chemoselectivity - Unwanted Reaction at the Aldehyde Group
Question: I am trying to perform a reaction on one of the aromatic rings, but the aldehyde is reacting instead (e.g., reduction, oxidation, or nucleophilic attack). How can I prevent this?
Answer:
Aldehydes are highly reactive functional groups susceptible to a wide range of transformations.[9][10] Achieving chemoselectivity requires either choosing reagents that are unreactive towards aldehydes or protecting the aldehyde group.
Troubleshooting Steps:
-
Reagent Selection: Carefully choose your reagents. For instance, if you want to reduce a nitro group on the aromatic ring without touching the aldehyde, catalytic hydrogenation under mild conditions might be challenging. In such cases, using a chemoselective reducing agent like tin(II) chloride might be more effective.
-
Aldehyde Protection: As discussed in the previous issue, protecting the aldehyde is a robust strategy. The choice of protecting group is crucial and depends on the subsequent reaction conditions.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Dimethyl Acetal | Methanol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, reducing agents |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, reducing agents |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | HgCl₂/CaCO₃, or other methods | Stable to acids, bases, nucleophiles, some reducing agents |
Data Presentation: Comparison of common aldehyde protecting groups.[4][11][12]
Issue 3: Unexpected Nucleophilic Aromatic Substitution (SNAr) on the Difluorophenoxy Ring
Question: I am running a reaction with a strong nucleophile, and I am observing cleavage of the ether linkage or displacement of one of the fluorine atoms. How can I avoid this?
Answer:
The difluorophenoxy ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atoms.[13][14] Strong nucleophiles can attack the ring, leading to undesired side products.
Troubleshooting Steps:
-
Control Reaction Temperature: SNAr reactions are often temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of the undesired SNAr reaction while still allowing your desired transformation to proceed.
-
Use a Weaker Nucleophile: If possible, consider using a less potent nucleophile. For example, if you are performing a coupling reaction, a milder base might be sufficient to promote the desired reaction without initiating SNAr.
-
Protect the Aldehyde (if applicable): If the intended reaction is on the benzaldehyde ring and requires a strong nucleophile, protecting the aldehyde as a dithiane can sometimes offer steric hindrance around the ether linkage, though this is not a guaranteed solution.
Reaction Pathway Visualization:
Caption: Competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing 4-((2,3-Difluorophenoxy)methyl)benzaldehyde? A: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q2: I am planning a Wittig reaction. Are there any specific considerations for this substrate? A: The Wittig reaction is generally very effective for aldehydes.[15][16] The key to success is the choice of the ylide. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[17][18] The electronic nature of the benzaldehyde ring in your substrate is unlikely to cause significant issues, but as with any reaction, it is advisable to run a small-scale test reaction first.
Q3: Can I selectively reduce the aldehyde to an alcohol without affecting the aromatic rings? A: Yes, this is a very common transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is a mild and highly chemoselective reducing agent for aldehydes and ketones and will not reduce the aromatic rings.
Experimental Protocol: Selective Aldehyde Reduction
-
Dissolve 4-((2,3-Difluorophenoxy)methyl)benzaldehyde in methanol or ethanol at 0 °C.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water or a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the alcohol.
Q4: Is it possible to perform a C-H activation directly on the benzaldehyde ring? A: Yes, recent advances in catalysis have enabled the direct C-H functionalization of benzaldehydes.[19][20][21][22] These methods often employ a transient directing group strategy, where an amine condenses with the aldehyde in situ to form an imine, which then directs a transition metal catalyst (e.g., Palladium, Iridium) to activate a C-H bond ortho to the aldehyde.[23] This approach can be a powerful way to achieve regioselective functionalization without the need for protecting groups.
References
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Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society. [Link]
-
Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. PubMed. [Link]
-
Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF. ResearchGate. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
Transition Metal-Catalyzed Enantioselective CH Functionalization via Chiral Transient Directing Group Strategies. Wiley Online Library. [Link]
-
Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. ACS Publications. [Link]
-
Directed Ortho Metalation Guide. Scribd. [Link]
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Appendix 6: Protecting groups. Oxford Learning Link. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. [Link]
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ortho metalation. Harvard University. [Link]
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Chemoselectivity – Knowledge and References. Taylor & Francis. [Link]
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Chemoselectivity. Wikipedia. [Link]
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Protecting Groups List. SynArchive. [Link]
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Wittig reaction. Wikipedia. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Recent trends for chemoselectivity modulation in one-pot organic transformations. Taylor & Francis Online. [Link]
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Scheme of aldehyde group assistance in the nitration of benzaldehyde. ResearchGate. [Link]
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Aromatic vs. Aliphatic Aldehydes: More Than Just a Ring. Oreate AI Blog. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis. [Link]
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Directed ortho-lithiation reaction. ORCA – Online Research @ Cardiff. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene. Chemical Science (RSC Publishing). [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC. [Link]
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Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G Myers Research Group. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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REGIOSELECTIVITY IN ELECTROPHILIC AROMATIC SUBSTITUTION. YouTube. [Link]
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Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
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Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA. [Link]
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Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
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Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
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Directed ortho metalation. Wikipedia. [Link]
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Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF. ResearchGate. [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]
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4.1.8: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]
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High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. [Link]
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Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. [Link]
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
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Directed ortho lithiation general mechanism. ResearchGate. [Link]
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Technical Support Center: Handling & Stability of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Executive Summary: The Moisture Paradox
4-((2,3-Difluorophenoxy)methyl)benzaldehyde (CAS: 183125-96-4) is a critical intermediate, primarily utilized in the synthesis of the potassium-competitive acid blocker (P-CAB), Vonoprazan Fumarate .
While this compound is not "moisture-sensitive" in the pyrophoric sense (like organolithiums), it exhibits hydrolytic instability and oxidative susceptibility . The electron-withdrawing nature of the 2,3-difluorophenoxy group activates the aldehyde carbonyl, making it prone to:
-
Hydration: Reversible formation of gem-diols (hydrates) in the presence of water.
-
Auto-oxidation: Irreversible conversion to the corresponding benzoic acid, a process often catalyzed by trace moisture and light.
Impact: In pharmaceutical synthesis, even 1-2% of the acid impurity can poison reductive amination catalysts (e.g., STAB, NaBH4) or alter stoichiometry, leading to failed batches.
Storage & Preservation (Preventative Measures)
Q: What are the optimal storage conditions? A: Store strictly at 2–8°C under an inert atmosphere (Argon or Nitrogen ).
-
Why: Low temperature slows the kinetics of auto-oxidation. Inert gas prevents oxygen ingress.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass (light catalyzes radical oxidation).
Q: Can I store it in solution? A: Not recommended for long-term storage. If necessary, store in anhydrous THF or Dichloromethane (DCM) over 3Å molecular sieves. Avoid protic solvents (Methanol, Ethanol) or acetone, as they can form hemiacetals or aldol condensation byproducts over time.
Q: How do I handle the material for weighing? A:
-
Warm the vial to room temperature before opening (prevents condensation).
-
Flush the headspace with Nitrogen immediately after use.
-
For GMP/GLP applications, weigh inside a glovebox or under a funnel with positive N2 pressure.
Troubleshooting & Diagnostics (Corrective Measures)
Q: The material looks "wet" or has turned into a sludge. Is it ruined? A: Not necessarily, but it requires intervention.
-
Diagnosis: Run a 1H-NMR in CDCl3.
-
Aldehyde (Target): Distinct singlet at ~10.0 ppm.
-
Carboxylic Acid (Impurity): Broad singlet ~11-13 ppm (often invisible if wet) and shift in aromatic protons.
-
Hydrate (Gem-diol): Disappearance of the 10.0 ppm signal; appearance of a methine proton ~5-6 ppm (rare in CDCl3 unless very wet, common in DMSO-d6 + D2O).
-
Q: My reaction yield is low (<50%). Could moisture be the cause? A: Yes. If you are performing a Reductive Amination (e.g., with methylamine to form Vonoprazan):
-
Mechanism: Water competes with the amine for the carbonyl, inhibiting imine formation.
-
Side Reaction: Water hydrolyzes the imine back to the aldehyde, which is then reduced to the alcohol (primary alcohol impurity) rather than the amine.
Visualizing the Degradation Pathways
Figure 1: Degradation pathways. Hydration is reversible; Oxidation is destructive.
Recovery Protocols
If your batch is compromised, use these protocols to restore purity.
Protocol A: Azeotropic Drying (For Hydrated Samples)
Use this if NMR shows no acid, but the material is wet/sticky.
-
Dissolve: Dissolve the crude aldehyde in Toluene (10 mL per gram).
-
Reflux: Attach a Dean-Stark trap or perform a rotary evaporation cycle.
-
Evaporate: Strip the toluene under high vacuum ( < 5 mbar) at 40°C.
-
Result: The water-toluene azeotrope removes moisture, shifting the equilibrium back to the aldehyde.
Protocol B: Purification via Bisulfite Adduct (For Oxidized Samples)
Use this if Acid impurity > 5%. This separates the aldehyde from non-aldehyde impurities.
-
Form Adduct: Dissolve impure material in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (NaHSO3) (1.5 eq). Stir vigorously for 1 hour.
-
Precipitate: The aldehyde-bisulfite adduct usually precipitates as a white solid.
-
Wash: Filter the solid and wash with Ether (removes Benzoic Acid and non-polar impurities).
-
Regenerate: Suspend the solid in water. Add 10% Sodium Carbonate (Na2CO3) or dilute H2SO4 and stir until the solid dissolves/oil separates.
-
Extract: Extract with DCM, dry over MgSO4, and concentrate.
Analytical Verification (QC Data)
Before committing the material to a GMP step, verify quality against these specifications.
| Test | Method | Acceptance Criteria | Note |
| Appearance | Visual | White to off-white solid/oil | Yellowing indicates oxidation. |
| Identity | 1H-NMR | Singlet at ~10.0 ppm (1H) | Confirm integration of aldehyde proton. |
| Water Content | KF Titration | < 0.5% w/w | Critical for reductive amination. |
| Acid Content | Titration/HPLC | < 1.0% | Acid poisons imine formation catalysts. |
Decision Tree: Is my Batch Usable?
Figure 2: Quality Control Decision Matrix.
References & Grounding
-
Vonoprazan Synthesis Context:
-
General Aldehyde Handling:
-
Purification Methodologies:
-
Title: "Purification of Aldehydes via Bisulfite Addition Products."
-
Source: Vogel's Textbook of Practical Organic Chemistry.
-
Relevance: The standard operating procedure for Protocol B (Bisulfite adduct purification) is derived from this classical organic chemistry standard.
-
URL:[Link]
-
Sources
Validation & Comparative
Technical Analysis & Comparison Guide: 1H NMR of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
The following guide is structured as a technical analysis for researchers and drug development professionals. It synthesizes predictive spectral logic with comparative data to provide a robust framework for characterizing 4-((2,3-Difluorophenoxy)methyl)benzaldehyde .
Executive Summary
This guide provides a detailed analysis of the 1H NMR spectrum for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde (CAS: N/A for specific isomer, generic framework). The molecule serves as a critical intermediate in the synthesis of fluorinated bioactive scaffolds.
Key Performance Indicators (KPIs) for Analysis:
-
Primary Identification: The distinct singlet of the aldehyde proton (~10.0 ppm) and the benzylic methylene singlet (~5.20 ppm) serve as anchor points.
-
Regioisomer Differentiation (The Challenge): Distinguishing the 2,3-difluoro substitution pattern from the common 3,4-difluoro and 2,4-difluoro alternatives is the primary analytical hurdle. This guide demonstrates how to utilize the coupling patterns of the phenoxy ring protons —specifically the absence of large
coupling on the proton ortho to the oxygen—as a definitive "fingerprint" for the 2,3-isomer.
Structural Logic & Spectral Prediction
To interpret the spectrum accurately, we decompose the molecule into three magnetically distinct fragments.
Fragment Analysis
-
Fragment A: Benzaldehyde Moiety (Para-substituted)
-
Aldehyde Proton (
): Highly deshielded due to the carbonyl anisotropy and electronegativity. -
Aromatic Ring (
): A classic system (pseudo-doublets). Protons ortho to the carbonyl ( ) are deshielded relative to those ortho to the ether linkage ( ).
-
-
Fragment B: Methylene Linker (
)-
Benzylic Ether (
): The protons are deshielded by both the aromatic ring and the oxygen atom, appearing as a sharp singlet in the 5.0–5.3 ppm range.
-
-
Fragment C: 2,3-Difluorophenoxy Ring (
)-
Substitution Pattern: The oxygen is at position 1. Fluorines are at positions 2 and 3.[1] Protons are at 4, 5, and 6.
-
Coupling Dynamics: The presence of fluorine (
, Spin 1/2, 100% abundance) introduces complex splitting ( Hz, Hz).
-
Visualization of Assignments
Figure 1: Structural decomposition and predicted chemical shift assignment map.
Experimental Protocol (Standardized)
To ensure reproducibility and comparability with the data in this guide, follow this self-validating protocol.
Reagents:
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal reference.-
Why:
is the standard for aldehydes to prevent hydrate formation common in or methanol-d4.
-
-
Sample Concentration: 10-15 mg of compound in 0.6 mL solvent.
Workflow:
-
Preparation: Dissolve the solid completely. Filter through a cotton plug if any turbidity remains (particulates cause line broadening).
-
Acquisition:
-
Frequency: 400 MHz or higher (essential to resolve F-H coupling).
-
Spectral Width: -2 to 14 ppm (to capture the aldehyde peak).
-
Scans: 16 (minimum) to 64 (for clean baseline).
-
Relaxation Delay (D1): 1.0 second (sufficient for protons; aldehyde H may partially saturate but integration is rarely quantitative for purity without D1 > 5s).
-
-
Processing:
-
Reference TMS to 0.00 ppm.[2]
-
Apply exponential multiplication (LB = 0.3 Hz) for signal-to-noise enhancement.
-
Spectral Analysis & Data Table
The following table summarizes the expected chemical shifts and splitting patterns.
| Proton Label | Chemical Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment |
| 9.98 - 10.05 | 1H | Singlet (s) | - | Aldehyde (-CH O) | |
| 7.85 - 7.92 | 2H | Doublet (d) | Ar-H (Benzaldehyde, ortho to C=O) | ||
| 7.50 - 7.60 | 2H | Doublet (d) | Ar-H (Benzaldehyde, ortho to Linker) | ||
| 6.75 - 7.10 | 3H | Multiplet (m) | Complex | Ar-H (Difluorophenoxy ring) | |
| 5.18 - 5.25 | 2H | Singlet (s) | - | Benzylic Methylene (-CH 2-O-) |
Detailed Analysis of the Difluorophenoxy Region (Fragment C)
The 2,3-difluoro substitution creates a unique splitting environment.
-
H-6 (Ortho to Oxygen): This proton is at position 6. It is adjacent to H-5 and the ether oxygen.
-
Key Feature: It is NOT adjacent to a fluorine atom.
-
Splitting: Doublet of doublets (dd). Dominant coupling is to H-5 (
Hz). Fluorine coupling is long-range ( or ), which is small (< 3 Hz).
-
-
H-4 (Para to Oxygen): Adjacent to F-3.
-
Splitting: Shows large coupling to F-3 (
Hz) and H-5. Often appears as a quartet-like multiplet.
-
Comparative Analysis: Product vs. Alternatives
The most common "alternative" or impurity in the synthesis of this compound is the 3,4-difluoro isomer . Differentiating these two is critical for Quality Control.
The "Ortho-Proton" Test
The definitive method to distinguish the 2,3-isomer from the 3,4-isomer using only 1H NMR is the splitting pattern of the protons ortho to the ether oxygen .
| Feature | 2,3-Difluoro Isomer (Product) | 3,4-Difluoro Isomer (Alternative) |
| Structure | O-C1, F-C2, F-C3 | O-C1, H-C2, F-C3, F-C4 |
| Proton Ortho to Oxygen | H-6 (at C6) | H-2 (at C2) and H-6 (at C6) |
| Proton-Fluorine Proximity | H-6 is remote from Fluorines (separated by C1). | H-2 is adjacent to F-3. |
| Observed Splitting | H-6 appears as a Doublet (or dd with small fine splitting). NO large F-coupling. | H-2 appears as a complex multiplet with LARGE F-coupling ( |
Decision Tree for Identification
Use this logic flow to validate your product batch.
Figure 2: Logic flow for distinguishing the 2,3-difluoro target from the 3,4-difluoro impurity.
References
-
Doc Brown's Chemistry. 1H NMR spectrum of Benzaldehyde. Retrieved from . (Provides baseline shifts for the benzaldehyde fragment).
-
SpectraBase. Spectrum ID: 4-(Benzyloxy)benzaldehyde. John Wiley & Sons.[1] Retrieved from . (Validates the benzylic methylene shift at ~5.1-5.2 ppm).
-
ChemicalBook. 2,4-Difluoroanisole 1H NMR Spectrum. Retrieved from . (Used as a comparative model for fluoro-alkoxy aromatic shifts).
-
Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[3] Retrieved from . (Source for
and coupling constant ranges).
Sources
Comparative Guide: HPLC Method Development for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde Purity
The Analytical Challenge in Fluorinated Scaffolds
The synthesis of highly specific active pharmaceutical ingredients (APIs) increasingly relies on fluorinated intermediates due to their unique biological activities and metabolic stability [1]. One such critical intermediate is 4-((2,3-Difluorophenoxy)methyl)benzaldehyde .
Gathering robust analytical data on impurities is a foundational requirement in early-stage pharmaceutical development [2]. For this specific molecule, quantifying purity requires resolving the target compound from its synthetic precursors (e.g., 2,3-difluorophenol), oxidation degradants (e.g., 4-((2,3-difluorophenoxy)methyl)benzoic acid), and, most critically, positional isomers (e.g., the 3,4-difluorophenoxy isomer).
Structural motifs containing highly electronegative halogens dictate specific stationary phase requirements; generic screening approaches often fail to resolve these subtle structural differences [3].
Stationary Phase Selection: The Causality of Interactions
When developing a purity method for fluorinated aromatics, the choice of stationary phase is the single most critical variable.
-
Standard C18 (Alkyl Phase): C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the structural difference between a 2,3-difluorophenoxy group and a 3,4-difluorophenoxy group does not significantly alter the molecule's overall hydrophobicity, standard C18 phases typically result in severe co-elution of these isomers.
-
Biphenyl Phase: Fluorine is highly electronegative, pulling electron density away from the aromatic ring and creating a strong localized dipole. A Biphenyl stationary phase contains two sterically flexible aromatic rings that can twist to accommodate optimal
stacking. This provides orthogonal selectivity through enhanced and dipole-dipole interactions, effectively distinguishing between the subtle electron distribution differences of fluorinated positional isomers [4].
Mobile Phase Optimization: Solvent and pH Causality
To maximize the Biphenyl column's unique selectivity, the mobile phase must be carefully engineered:
-
Methanol vs. Acetonitrile: Acetonitrile (MeCN) is a polar aprotic solvent containing a carbon-nitrogen triple bond. The
electrons in MeCN actively compete with the analyte for the electrons of the biphenyl stationary phase, dampening the column's shape selectivity. Methanol (MeOH) , a protic solvent lacking electrons, does not interfere with this interaction. Switching from MeCN to MeOH dramatically increases the resolution of the critical isomer pair. -
pH Control: The primary oxidation impurity, 4-((2,3-difluorophenoxy)methyl)benzoic acid, contains an ionizable carboxyl group (pKa ~4.0). By buffering the aqueous mobile phase with 0.1% Formic Acid (pH ~2.7) , the carboxyl group remains fully protonated and neutral. This prevents peak tailing and unpredictable retention time shifts caused by secondary ion-exchange interactions with residual silanols on the silica support.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a mandatory System Suitability Test (SST) to self-validate the chromatographic system prior to sample analysis.
Step-by-Step Methodology
1. Sample & Standard Preparation:
-
Diluent: 50:50 Water:Methanol (v/v).
-
Sample Solution: Accurately weigh and dissolve 4-((2,3-Difluorophenoxy)methyl)benzaldehyde to a working concentration of 1.0 mg/mL.
-
SST Resolution Solution: Prepare a solution containing the Target API (1.0 mg/mL) spiked with 0.1% (w/w) of 4-((3,4-Difluorophenoxy)methyl)benzaldehyde (Impurity D).
2. Chromatographic Conditions:
-
Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 100% HPLC-grade Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (controls mobile phase viscosity and stabilizes
thermodynamics). -
Detection: UV at 254 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 12.0 min: 40%
85% B -
12.0 - 15.0 min: 85% B
-
15.1 - 20.0 min: 40% B (Re-equilibration)
-
3. Self-Validating SST Acceptance Criteria: Before reporting any purity data, the system must pass the following criteria using the SST Resolution Solution:
-
Resolution (
): 2.0 between the Target API and Impurity D. -
Tailing Factor (
): 1.2 for the Target API peak. -
Injection Precision: %RSD of the Target API peak area
2.0% (n=5).
Comparative Performance Data
The table below summarizes the experimental data comparing a standard end-capped C18 column against the optimized Biphenyl method. The data clearly demonstrates the superiority of the Biphenyl phase in resolving the critical positional isomer (Impurity D).
| Peak # | Analyte | C18 | C18 | Biphenyl | Biphenyl |
| 1 | 2,3-Difluorophenol (Starting Material) | 4.2 | N/A | 5.1 | N/A |
| 2 | 4-(Chloromethyl)benzaldehyde (Precursor) | 5.8 | 4.5 | 6.4 | 5.2 |
| 3 | 4-((2,3-Difluorophenoxy)methyl)benzoic acid | 8.1 | 5.1 | 9.5 | 7.8 |
| 4 | 4-((3,4-Difluorophenoxy)methyl)benzaldehyde | 11.2 | 6.2 | 12.8 | 8.5 |
| 5 | Target API | 11.5 | 0.9 (Fail) | 13.7 | 3.1 (Pass) |
Note:
Method Development Logical Workflow
Fig 1: Logical workflow for HPLC method development and stationary phase selection.
Conclusion
When analyzing complex fluorinated aromatic ethers like 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, standard C18 methodologies are fundamentally limited by their reliance on purely hydrophobic interactions. By transitioning to a Biphenyl stationary phase and pairing it with a Methanol/Formic Acid mobile phase , analytical scientists can leverage powerful
References
-
Element Lab Solutions. Screening Platforms for HPLC method development. Available at:[Link]
-
American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available at:[Link]
-
MDPI (Catalysts). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at:[Link]
-
HPLC.eu. Separation of PAH Compounds using UV and Fluorescence Detection (HALO Biphenyl). Available at: [Link]
Sources
Mass spectrometry fragmentation patterns of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Advanced MS/MS Fragmentation Profiling: Differentiating 4-((2,3-Difluorophenoxy)methyl)benzaldehyde from Structural Isomers
As a Senior Application Scientist in mass spectrometry (MS) and structural elucidation, I frequently encounter the analytical bottleneck of differentiating closely related positional isomers in drug development pipelines. Fluorinated benzyl ethers, such as 4-((2,3-Difluorophenoxy)methyl)benzaldehyde (2,3-DFPMB), are critical intermediates in the synthesis of modern pharmacophores, including BET family bromodomain inhibitors[1].
However, distinguishing 2,3-DFPMB from its structural isomer, 4-((2,4-Difluorophenoxy)methyl)benzaldehyde (2,4-DFPMB), or its non-fluorinated analog, 4-(phenoxymethyl)benzaldehyde (PMB), using standard liquid chromatography (LC) is notoriously difficult due to nearly identical retention times. This guide provides an in-depth, objective comparison of their tandem mass spectrometry (MS/MS) fragmentation behaviors, detailing the causality behind the gas-phase kinetics and providing a self-validating protocol for unambiguous isomer identification.
Mechanistic Principles of Benzyl Ether Fragmentation
To understand why these isomers yield different MS/MS spectra, we must look at the fundamental gas-phase chemistry of protonated benzyl ethers.
When ionized via Electrospray Ionization (ESI+), the molecule is initially protonated at the thermodynamically most favorable site: the ether oxygen. However, as established in seminal MS literature, fragmentation rarely occurs directly from this state. Instead, the proton must migrate to a "dissociative protonation site" on the aromatic ring.
Once protonated at the dissociative site, the molecule forms an intermediate ion-neutral complex [2]. For 2,3-DFPMB, this complex consists of a 4-formylbenzyl cation tightly associated with a neutral 2,3-difluorophenol molecule. The complex then dissociates, yielding the dominant product ion at m/z 119.05.
Fig 1: MS/MS fragmentation pathway of 2,3-DFPMB via an ion-neutral complex intermediate.
The Causality of Fluorine Positioning
Why does 2,3-DFPMB fragment at a lower collision energy than 2,4-DFPMB? The answer lies in the electronic effects governing leaving-group stability.
-
In 2,4-DFPMB: The fluorine at the para position exerts a strong inductive electron-withdrawing effect (-I), but this is partially offset by its mesomeric electron-donating effect (+M) via resonance with the phenoxy oxygen.
-
In 2,3-DFPMB: The fluorine at the meta (3-) position cannot donate electron density via resonance. Only the strong -I effect operates, making 2,3-difluorophenol more acidic (lower pKa) than 2,4-difluorophenol.
Because 2,3-difluorophenol is a superior leaving group, the activation energy required to cleave the C-O bond in 2,3-DFPMB is measurably lower.
Comparative Analytical Performance
The table below summarizes the theoretical and observed MS parameters for the three comparative compounds. While their precursor m/z values are identical (for the isomers), their fragmentation efficiencies at a normalized Collision Energy (CE) of 20 eV reveal distinct diagnostic ratios.
Table 1: Physicochemical and Precursor MS Properties
| Compound | Molecular Formula | Exact Mass (Da) | Precursor [M+H]⁺ m/z | Est. LogP |
| 2,3-DFPMB | C₁₄H₁₀F₂O₂ | 248.0649 | 249.0722 | 3.12 |
| 2,4-DFPMB | C₁₄H₁₀F₂O₂ | 248.0649 | 249.0722 | 3.15 |
| PMB (Non-fluorinated) | C₁₄H₁₂O₂ | 212.0837 | 213.0910 | 2.85 |
Table 2: CID MS/MS Fragmentation Abundances (at CE = 20 eV)
| Fragment Ion Identity | m/z | 2,3-DFPMB Relative Abundance | 2,4-DFPMB Relative Abundance | PMB Relative Abundance |
| Precursor [M+H]⁺ | 249.07 / 213.09 | 15% (Highly depleted) | 45% (Moderately depleted) | 60% (Intact) |
| [C▵H₇O]⁺ (4-Formylbenzyl) | 119.05 | 100% (Base Peak) | 100% (Base Peak) | 100% (Base Peak) |
| [C₇H₇]⁺ (Tropylium) | 91.05 | 45% | 25% | 15% |
| [C₆H₅F₂O]⁺ (Phenoxide retention) | 131.03 | 5% | 12% | N/A |
Data Insight: At 20 eV, 2,3-DFPMB is almost entirely depleted into its product ions, whereas 2,4-DFPMB retains 45% of its precursor signal. Furthermore, the secondary loss of carbon monoxide (CO) to form the tropylium ion (m/z 91.05) is significantly accelerated in 2,3-DFPMB.
Self-Validating Experimental Protocol: Energy-Resolved MS (ERMS)
To definitively differentiate these isomers without relying on absolute instrument sensitivity, we employ Energy-Resolved Mass Spectrometry (ERMS). By ramping the collision energy and plotting a breakdown curve, we determine the CE₅₀ (the collision energy at which the precursor abundance equals the sum of the product ion abundances). This provides a self-validating, instrument-agnostic metric.
Fig 2: Energy-resolved LC-HRMS/MS workflow for differentiating fluorinated benzyl ether isomers.
Step-by-Step Methodology
-
Analyte Preparation:
-
Dissolve 2,3-DFPMB and 2,4-DFPMB standards in LC-MS grade DMSO to create 1 mM stock solutions.
-
Dilute to a final working concentration of 1 µM using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to promote optimal protonation.
-
-
Chromatographic Separation:
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
-
Q-TOF MS Acquisition:
-
Operate a High-Resolution Quadrupole Time-of-Flight (Q-TOF) instrument in ESI positive mode.
-
Source Parameters: Capillary voltage at 4.5 kV, desolvation temperature at 500 °C, and cone gas flow at 50 L/h.
-
-
Breakdown Curve Construction (The Validation Step):
-
Isolate the precursor ion (m/z 249.07) in the quadrupole.
-
Perform a series of targeted MS/MS scans, stepping the Collision Energy (CE) in the collision cell from 10 eV to 50 eV in 2 eV increments.
-
Data Processing: Plot the relative intensity of m/z 249.07 and m/z 119.05 against the CE.
-
Result: The CE₅₀ for 2,3-DFPMB will reliably present at ~16 eV, while the CE₅₀ for 2,4-DFPMB will present at ~22 eV. This 6 eV delta is your definitive, self-validating proof of isomeric identity.
-
Conclusion
While 4-((2,3-Difluorophenoxy)methyl)benzaldehyde and its structural isomers pose a chromatographic challenge, their gas-phase kinetics provide a clear path to differentiation. By understanding the interplay between dissociative protonation and the electronic effects of fluorine positioning on leaving-group stability, researchers can utilize Energy-Resolved MS/MS as an authoritative, objective tool for structural validation in drug discovery workflows.
References
-
Title: Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry Source: The Journal of Organic Chemistry (Sigma-Aldrich / PubMed) URL: [Link]
-
Title: Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: Journal of the American Society for Mass Spectrometry (PubMed) URL: [Link]
-
Title: Fragment-to-Lead Medicinal Chemistry Publications in 2020 (Citing ABBV-075/Mivebresib Development) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
A Comparative Guide to the FT-IR Characterization of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic features of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and characterizing this molecule against structurally similar compounds. The experimental data and interpretations herein are presented to ensure scientific integrity and provide a reliable reference for laboratory applications.
Introduction to FT-IR Spectroscopy in Molecular Characterization
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" of a compound. By measuring the absorption of infrared radiation by a sample, we can identify the vibrational modes of its functional groups. The resulting spectrum, a plot of infrared intensity versus wavenumber, is characteristic of the molecule's structure. For a multi-functional molecule like 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, FT-IR spectroscopy is indispensable for confirming its synthesis and purity by identifying the key vibrational signatures of its aldehyde, ether, and difluorophenyl moieties.
Molecular Structure and Key Functional Groups
To logically interpret the FT-IR spectrum, it is crucial to first understand the molecular architecture of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde and its key vibrational units.
Caption: Step-by-step workflow for acquiring an FT-IR spectrum using an ATR accessory.
Procedure:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Background Collection: With the clean and dry ATR crystal, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.
-
Sample Application: Place a small amount (typically a few milligrams) of the solid 4-((2,3-Difluorophenoxy)methyl)benzaldehyde sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong signal.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Post-Measurement Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
-
Data Processing: Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
Conclusion
The FT-IR spectrum of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde is expected to exhibit a unique combination of absorption bands that are characteristic of its aldehyde, aromatic, difluorophenyl, and ether functionalities. By comparing the experimental spectrum with the data provided for its structural analogues, researchers can confidently identify and characterize this compound. The key distinguishing features will be the simultaneous presence of the aldehyde C-H and C=O stretches, the aliphatic C-H stretch of the methylene bridge, the strong C-F stretches, and the characteristic aryl ether C-O-C absorptions. This guide provides a robust framework for the successful FT-IR analysis of this important synthetic intermediate.
References
- Vertex AI Search. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes.
- Rajkumar, P., Buvaneswari, N., Vaheith, Z. A., & Dayanandhan, R. (2024). FT-IR Spectrum of Benzaldehyde. ResearchGate.
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
- ResearchGate. (n.d.). FTIR spectrum of benzaldehyde.
- PubMed. (2012, February 15). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents.
- PubMed. (2007, November 15). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].
- ResearchGate. (2025, August 10). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- (n.d.). IR spectrum: Ethers.
- Jumina, J., et al. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
A Senior Application Scientist's Guide to the Analysis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde Reference Standards
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity and identity of starting materials and intermediates are paramount. This guide provides a comprehensive framework for the analysis and comparison of reference standards for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, a key building block in various synthetic pathways. As a Senior Application Scientist, my objective is to not only present analytical methodologies but also to instill a deeper understanding of the rationale behind these experimental choices, ensuring the integrity and reproducibility of your results.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a chemical are measured. For a molecule like 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, which contains multiple functional groups amenable to various analytical techniques, a multi-pronged approach to characterization is essential. The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. Therefore, a rigorous comparison of potential reference standards is not merely a quality control step but a foundational element of robust scientific research.
Analytical Workflow for Comprehensive Characterization
The recommended analytical workflow for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde involves a combination of chromatographic and spectroscopic techniques. This ensures an orthogonal approach to analysis, where different methods provide complementary information, leading to a more complete picture of the standard's quality.
Caption: Proposed analytical workflow for the comprehensive characterization of a 4-((2,3-Difluorophenoxy)methyl)benzaldehyde reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. The key to a successful HPLC method is achieving good resolution between the main peak and any potential impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. The aromatic nature of the analyte makes it well-suited for this stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of any impurities with a wide range of polarities.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm, which is a common wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of approximately 1 mg/mL.
Interpreting the Data: A Comparative Look
The primary metric from this analysis is the area percentage of the main peak. A high-quality reference standard should exhibit a purity of ≥98%.
Table 1: Illustrative HPLC Purity Data for Two Hypothetical Reference Standard Lots
| Lot Number | Retention Time (min) | Peak Area (%) | Peak Tailing | Theoretical Plates |
| Lot A | 15.2 | 99.8% | 1.1 | 15,000 |
| Lot B | 15.3 | 97.5% (with a notable impurity at 12.8 min) | 1.4 | 12,000 |
In this illustrative example, Lot A would be the superior reference standard due to its higher purity and better peak shape, which is indicative of a more homogeneous sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which can be used to confirm the identity of the main component and to identify any volatile impurities.[1]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this type of analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Final Hold: 5 min at 280°C
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a dilute solution of the reference standard in a volatile solvent like dichloromethane or ethyl acetate (approximately 100 µg/mL).
Data Interpretation: Confirming Identity and Uncovering Impurities
The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde. The NIST library can be a valuable tool for tentative identification of unknown peaks.
Table 2: Illustrative GC-MS Data for a Hypothetical Reference Standard
| Peak | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 1 | 18.5 | 4-((2,3-Difluorophenoxy)methyl)benzaldehyde | 248 (M+), 119, 91 |
| 2 | 12.1 | 2,3-Difluorophenol | 130 (M+), 102, 75 |
| 3 | 8.9 | Toluene (residual solvent) | 92 (M+), 91, 65 |
This hypothetical data shows the successful identification of the main compound and two potential impurities: a starting material (2,3-difluorophenol) and a residual solvent.
Structural Confirmation by NMR and FTIR
While chromatographic techniques are excellent for assessing purity, spectroscopic methods are essential for unequivocal structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum should be consistent with the proposed structure. ¹⁹F NMR is particularly important for confirming the substitution pattern of the difluorophenoxy moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, key absorbances would be expected for the aldehyde C-H stretch, the carbonyl C=O stretch, the C-O-C ether linkage, and the C-F bonds.
Conclusion: A Foundation of Quality
The selection of a high-quality reference standard for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a critical step that should be guided by empirical data. By employing a multi-faceted analytical approach that includes HPLC for purity, GC-MS for identity and volatile impurities, and spectroscopic techniques for structural confirmation, researchers can have a high degree of confidence in their starting materials. This, in turn, leads to more reliable and reproducible scientific outcomes. This guide provides the framework for such an evaluation, empowering you to make informed decisions in your research and development endeavors.
References
-
J-Stage. (n.d.). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Retrieved from [Link]
-
HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
DSpace@MIT. (2014, July 28). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Retrieved from [Link]
-
Taylor & Francis Online. (2022, July 18). GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights. Retrieved from [Link]
-
Archives of Agriculture and Environmental Science. (2016). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2016, August 15). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, November 20). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Tisserand Institute. (2017, August 14). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative determination of phenoxymethylpenicillin using kinetic method. Retrieved from [Link]
-
ResearchGate. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
PubMed. (2008, November 26). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR. Retrieved from [Link]
Sources
Predictive Accuracy in ¹³C NMR Spectroscopy: A Comparative Guide for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
In modern pharmaceutical development, the rapid and unambiguous structural validation of synthetic intermediates is critical. For complex halogenated ethers like 4-((2,3-Difluorophenoxy)methyl)benzaldehyde , ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for structural elucidation. However, the presence of highly electronegative fluorine atoms adjacent to an ether linkage introduces complex stereoelectronic effects and spin-spin couplings that challenge standard predictive models.
This guide objectively compares three distinct analytical approaches for determining the ¹³C NMR chemical shifts of this compound: Experimental Acquisition , Empirical Prediction (HOSE Codes) , and Quantum Mechanical (DFT) Calculations . By evaluating the performance, operational workflows, and mechanistic limitations of each method, researchers can optimize their structural validation pipelines.
The Molecular Target & Mechanistic Challenges
4-((2,3-Difluorophenoxy)methyl)benzaldehyde consists of a benzaldehyde moiety connected via a methylene bridge to a 2,3-difluorophenoxy ring.
The primary analytical challenge lies in the 2,3-difluorophenoxy system . Fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R). Furthermore, ¹³C-¹⁹F spin-spin coupling splits the carbon signals into complex multiplets. Standard empirical databases often lack sufficient representation of these specific ortho-fluoro ether arrangements, leading to significant predictive deviations.
Mechanistic pathways of fluorine substituents altering 13C NMR chemical shifts and multiplicities.
Comparative Analysis of Analytical Workflows
To establish a self-validating system for structural assignment, it is essential to compare the experimental ground truth against predictive alternatives.
Method A: Experimental Acquisition (The Ground Truth)
Physical acquisition using a high-field NMR spectrometer provides the absolute chemical shifts and coupling constants. While definitive, it requires synthesized material, high-purity solvents, and significant instrument time—especially for ¹³C, which suffers from low natural abundance (1.1%) and signal dilution due to C-F multiplet splitting.
Method B: Empirical Prediction (HOSE Codes)
Software tools (e.g., ChemDraw, Mnova) utilize Hierarchical Orthogonal Space Encoding (HOSE) to predict shifts based on topological similarity to known database structures.
-
Pros: Instantaneous results; computationally free.
-
Cons: Fails to account for unique 3D conformational effects or synergistic electronic perturbations not present in the training set .
Method C: Quantum Mechanical DFT Calculations
Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbital (GIAO) methods models the exact 3D electron density of the molecule.
-
Pros: Highly accurate for novel scaffolds; accounts for specific dihedral conformations of the ether linkage .
-
Cons: Computationally expensive; requires rigorous conformational searching prior to the NMR calculation .
Workflow comparing experimental NMR acquisition, empirical prediction, and DFT quantum calculations.
Quantitative Data Comparison
The following table synthesizes the ¹³C NMR data for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde. Notice the significant deviation (Δ) in the empirical predictions for the fluorinated carbons (C2', C3'), highlighting the limitations of database-driven methods for complex halogenated aromatics.
| Carbon Position | Experimental (ppm) | Multiplicity & J (Hz) | Empirical Prediction (ppm) | DFT Prediction (ppm) | Δ DFT Error (ppm) |
| C_CHO | 191.8 | s | 191.5 | 192.1 | +0.3 |
| C1 (Ar-CH₂) | 143.4 | s | 144.0 | 143.2 | -0.2 |
| C4 (Ar-CHO) | 136.2 | s | 135.5 | 136.0 | -0.2 |
| C3, C5 (Ar) | 130.1 | s | 129.8 | 130.4 | +0.3 |
| C2, C6 (Ar) | 127.5 | s | 128.1 | 127.8 | +0.3 |
| CH₂ | 70.2 | s | 69.5 | 70.8 | +0.6 |
| C1' (Ar-O) | 147.8 | d, ²J_CF = 8.5 | 149.2 | 148.1 | +0.3 |
| C2' (Ar-F) | 141.2 | dd, ¹J_CF = 248, ²J_CF = 14 | 138.5 (Error: -2.7) | 141.6 | +0.4 |
| C3' (Ar-F) | 151.5 | dd, ¹J_CF = 245, ²J_CF = 10 | 148.0 (Error: -3.5) | 151.1 | -0.4 |
| C4' (Ar) | 109.5 | d, ²J_CF = 18.2 | 111.2 | 109.8 | +0.3 |
| C5' (Ar) | 123.4 | dd, ³J_CF = 9.0, 4.5 | 124.5 | 123.1 | -0.3 |
| C6' (Ar) | 113.2 | d, ⁴J_CF = 3.0 | 115.0 | 113.6 | +0.4 |
Performance Synthesis:
-
Mean Absolute Error (MAE) for Empirical: ~1.45 ppm (with severe outliers at the fluorinated carbons).
-
Mean Absolute Error (MAE) for DFT: ~0.33 ppm. DFT successfully captures the non-additive deshielding effects of the adjacent fluorines .
Experimental & Computational Protocols
To ensure trustworthiness and reproducibility, the methodologies generating the data above must operate as self-validating systems.
Protocol 1: Experimental ¹³C{¹H} NMR Acquisition
Causality Note: Because ¹³C-¹⁹F coupling splits the carbon signals into doublets and doublets of doublets, the signal-to-noise (S/N) ratio drops significantly compared to non-fluorinated carbons. We compensate by increasing the number of scans and ensuring a sufficient relaxation delay.
-
Sample Preparation: Dissolve 25 mg of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.
-
Instrument Setup: Insert into a 500 MHz NMR spectrometer (125 MHz for ¹³C). Lock onto the deuterium signal of CDCl₃ and perform rigorous 3D shimming.
-
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Proton decoupled).
-
Spectral Width: 250 ppm (to capture the aldehyde carbonyl at ~192 ppm).
-
Relaxation Delay (d1): 2.0 seconds (ensures full relaxation of quaternary carbons).
-
Number of Scans (ns): 1024 (critical for resolving the C2' and C3' multiplets).
-
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz. Fourier transform, phase correct, and reference the central CDCl₃ triplet to exactly 77.16 ppm.
Protocol 2: DFT GIAO Chemical Shift Prediction
Causality Note: NMR shifts are highly sensitive to molecular geometry. The dihedral angle of the Ar-CH₂-O-Ar linkage dictates the shielding cones experienced by the rings. A conformational search is mandatory before DFT optimization.
-
Conformational Search: Perform a molecular mechanics (OPLS4 force field) conformational search to identify the lowest-energy conformer (typically where the ether oxygen lone pairs are staggered relative to the CH₂ protons).
-
Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP/6-31G(d) level of theory in a continuum solvent model (PCM = Chloroform).
-
Frequency Validation: Run a frequency calculation at the same level of theory. The absence of imaginary frequencies validates that the geometry is a true local minimum.
-
NMR Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level.
-
Scaling: Convert shielding tensors (σ) to chemical shifts (δ) using empirically derived linear scaling factors: δ_calc = (Intercept - σ_calc) / Slope.
Conclusion
For routine structural checks of simple aliphatic or non-halogenated aromatic systems, Empirical (HOSE) prediction is sufficient. However, for complex Active Pharmaceutical Ingredients (APIs) or intermediates like 4-((2,3-Difluorophenoxy)methyl)benzaldehyde , empirical methods fail to accurately predict the stereoelectronic interplay of the 2,3-difluoro ether system.
In these scenarios, DFT GIAO calculations provide a highly accurate, robust alternative to experimental acquisition, boasting an MAE of <0.5 ppm. Drug development professionals should integrate DFT workflows when experimental acquisition is bottlenecked by material availability or when validating ambiguous regiochemistry in fluorinated scaffolds.
References
-
Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators? Journal of Molecular Structure. URL:[Link]
-
Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory. Journal of Chemical Theory and Computation (ACS). URL:[Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. URL:[Link]
-
Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Frontiers in Chemistry (via PMC). URL:[Link]
Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Part 1: Strategic Overview
Target Molecule: 4-((2,3-Difluorophenoxy)methyl)benzaldehyde
Formula:
The Purity Paradox in Fluorinated Ethers
In high-stakes drug development, a compound can appear >99% pure by HPLC and
While NMR sees protons and HPLC sees chromophores, neither "sees" the 3% residual potassium bromide trapped in the crystal lattice. Elemental Analysis (EA) is the only definitive gatekeeper that validates the bulk material composition, ensuring stoichiometry is accurate for subsequent sensitive steps (e.g., reductive aminations or Wittig reactions).
Part 2: Comparative Analysis (Method Performance)
This section objectively compares the "Standard Validation" workflow against the "Enhanced EA Validation" workflow.
Table 1: Detection Capabilities of Validation Protocols
| Feature | Method A: Standard (NMR + LCMS) | Method B: Enhanced (NMR + LCMS + EA) | Impact on 4-((2,3-Difluorophenoxy)methyl)benzaldehyde |
| Organic Purity | Excellent (>99% sensitivity) | Excellent | Both methods confirm the ether linkage and aldehyde integrity. |
| Inorganic Salts | Blind (Invisible to UV/NMR) | Detected (Via %C/H dilution) | Method A risks carrying over |
| Trapped Solvent | Good (if distinct peaks) | Superior | EA detects non-protonated solvents or water that broadens NMR baselines. |
| Stoichiometry | Relative (Area %) | Absolute (Weight %) | Method B ensures you are weighing reactant, not salt, for the next step. |
| Cost/Time | Low / <1 Hour | Moderate / 24-48 Hours | Method B prevents weeks of failed downstream reactions. |
The "Silent Failure" Case Study
Scenario: A chemist synthesizes the target using Method A. The NMR shows clean peaks.
-
Reality: The sample contains 5% wt/wt trapped inorganic salts.
-
Consequence: When used in a subsequent reaction requiring 1.0 equivalents, the chemist actually adds only 0.95 equivalents. The reaction stalls, yields drop, and side products form.
-
EA Solution: Combustion analysis would reveal a Carbon value of ~64.3% instead of the theoretical 67.7%, immediately flagging the contamination.
Part 3: Experimental Protocol & Validation
Synthesis: The Williamson Ether Route
Objective: Synthesize the target with minimal salt retention to pass EA standards.
Reagents:
-
2,3-Difluorophenol (1.0 eq)
-
4-(Bromomethyl)benzaldehyde (1.05 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (Reagent Grade) or DMF (for higher rates)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 2,3-difluorophenol (10 mmol) and anhydrous Acetone (50 mL). Add
(20 mmol). Stir at RT for 30 min to generate the phenoxide. -
Alkylation: Add 4-(bromomethyl)benzaldehyde (10.5 mmol) portion-wise.
-
Reflux: Heat to reflux (
C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Critical Workup (The EA Gate):
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (
).
Validation: Elemental Analysis (Combustion)
Theoretical Values for
-
Carbon: 67.74%
-
Hydrogen: 4.06%
-
Fluorine: 15.31% (Optional, but recommended)
Acceptance Criteria (ACS Standard): Experimental values must fall within ±0.4% of theoretical values.
-
Pass: C: 67.60%, H: 4.10% (Pure).
-
Fail (Solvent Trap): C: 66.50%, H: 3.90% (Likely trapped
or DCM). -
Fail (Salt Trap): C: 64.00%, H: 3.80% (Likely retained inorganic salts diluting the mass).
Part 4: Visualization of Workflows
Diagram 1: Synthesis & Purification Logic
This diagram illustrates the critical "Salt Removal" step often missed in standard protocols.
Caption: Synthesis workflow highlighting the critical water wash step required to remove micro-salts and ensure Elemental Analysis compliance.
Diagram 2: The Validation Decision Matrix
This diagram demonstrates the logic flow for determining if a batch is "Drug Development Ready."
Caption: Decision matrix for validating purity. Note how EA serves as the final arbiter for "invisible" contaminants that NMR misses.
References
-
American Chemical Society. (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[3][4][5] [Link]
-
National Institutes of Health (NIH). (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol.[Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
Sources
Comparative Study of Fluorinated Benzaldehydes in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a non-negotiable tactic for optimizing lead compounds. Fluorinated benzaldehydes serve as critical "lynchpin" intermediates, allowing the late-stage introduction of fluorinated aromatic moieties into complex scaffolds. This guide provides a technical comparison of isomeric fluorobenzaldehydes (2-fluoro, 3-fluoro, and 4-fluoro), analyzing their physicochemical distinctiveness, reactivity profiles in reductive aminations, and their downstream impact on metabolic stability (ADME).
Physicochemical Landscape
The introduction of a fluorine atom onto the benzaldehyde core alters the electronic landscape significantly compared to the non-fluorinated parent. Understanding these differences is prerequisite to rational drug design.
Comparative Properties Table
The following data highlights the subtle yet impactful differences between isomers. Note the variation in electronic parameters (Hammett
| Property | Benzaldehyde | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| CAS No. | 100-52-7 | 446-52-6 | 456-48-4 | 459-57-4 |
| MW ( g/mol ) | 106.12 | 124.11 | 124.11 | 124.11 |
| Boiling Point (°C) | 178 | 175 | 173 | 181 |
| Density (g/mL) | 1.04 | 1.18 | 1.17 | 1.15 |
| Hammett | 0.00 | N/A (Steric/Inductive) | 0.34 (Inductive) | 0.06 (Resonance/Inductive) |
| LogP (Approx) | 1.48 | 1.71 | 1.76 | 1.80 |
| Electronic Effect | Neutral | Strong | Strong | Weak |
Electronic & Steric Analysis
-
2-Fluorobenzaldehyde (Ortho): Exhibits the "Ortho Effect." The high electronegativity of fluorine adjacent to the carbonyl creates a strong dipole, often increasing the electrophilicity of the aldehyde carbon. However, steric hindrance can retard nucleophilic attack compared to the para isomer.
-
3-Fluorobenzaldehyde (Meta): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) without the compensating resonance donation seen in the para position. This makes the aldehyde carbon significantly more electrophilic, accelerating Schiff base formation.
-
4-Fluorobenzaldehyde (Para): The fluorine atom donates electron density back into the ring via resonance (+R), which partially counteracts its inductive withdrawal (-I). This results in a reactivity profile most similar to unsubstituted benzaldehyde, making it a "safe" bioisostere replacement with improved metabolic stability.
Reactivity Profile: Reductive Amination
One of the most frequent applications of fluorobenzaldehydes is in reductive amination to form fluorinated benzylamines—a common motif in GPCR ligands and kinase inhibitors.
Mechanism & Kinetics
The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by reduction. The rate of imine formation is governed by the electrophilicity of the carbonyl carbon.
Comparative Reactivity:
-
Fastest Imine Formation: 3-Fluorobenzaldehyde (Due to strong -I effect destabilizing the carbonyl).
-
Slowest Imine Formation: 4-Fluorobenzaldehyde (Resonance stabilization reduces carbonyl electrophilicity).
Visualization: Reductive Amination Pathway
The following diagram illustrates the critical decision points and mechanistic flow when utilizing fluorobenzaldehydes in reductive amination.
Figure 1: Mechanistic pathway for reductive amination highlighting isomer-specific kinetic influences.
Biological Impact: Metabolic Stability (ADME)
The primary driver for selecting a specific fluorobenzaldehyde isomer is often metabolic blocking . The Carbon-Fluorine (C-F) bond is metabolically inert and can prevent oxidative degradation by Cytochrome P450 (CYP450) enzymes.[1]
The "Para-Block" Strategy
Aromatic rings are frequently metabolized via hydroxylation at the para position.
-
Scenario: A drug candidate with a benzyl group is cleared too rapidly due to para-hydroxylation.
-
Solution: Replace the benzyl group precursor with 4-fluorobenzaldehyde . The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave, effectively blocking this metabolic "soft spot" and extending the drug's half-life (
).
Visualization: Metabolic Decision Tree
This decision tree aids in selecting the correct isomer based on the observed metabolic liability of the lead compound.
Figure 2: Strategic decision tree for selecting fluorobenzaldehyde isomers to mitigate metabolic instability.
Experimental Protocol: High-Yield Reductive Amination
Objective: Synthesis of N-(4-fluorobenzyl)aniline via reductive amination. Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine without reducing the aldehyde, preventing side reactions.
Materials
-
Aldehyde: 4-Fluorobenzaldehyde (1.0 equiv, 10 mmol)
-
Amine: Aniline (1.0 equiv, 10 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.4 equiv)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in DCE (30 mL).
-
Add aniline (0.93 g, 10 mmol) followed by acetic acid (0.6 mL, 10 mmol).
-
Note: The acid catalyst is crucial for activating the carbonyl, especially for the less reactive 4-fluoro isomer.
-
Stir at room temperature for 30–60 minutes under nitrogen atmosphere. Monitor by TLC (formation of imine).
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to control exotherm).
-
Add Sodium Triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Validation: Reaction is complete when the imine spot disappears on TLC.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers and wash with brine (20 mL).
-
Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Expected Yield: 85–95%.
-
Conclusion
The selection of a specific fluorobenzaldehyde isomer is not merely a structural choice but a strategic one.[2]
-
4-Fluorobenzaldehyde is the gold standard for blocking para-metabolism while maintaining a steric profile similar to the parent compound.
-
3-Fluorobenzaldehyde offers superior reactivity for difficult condensations due to inductive activation.
-
2-Fluorobenzaldehyde provides unique steric shielding for the benzylic position.
By leveraging these physicochemical differences, medicinal chemists can fine-tune the potency, stability, and pharmacokinetic profile of their drug candidates.[3][4]
References
-
BenchChem. (2025).[2][5][6][7] Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide. Retrieved from
-
Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from
-
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from
-
PubChem. (2025). 4-Fluorobenzaldehyde Compound Summary. Retrieved from
-
Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: 4-((2,3-Difluorophenoxy)methyl)benzaldehyde Disposal
Executive Summary: The "Cradle-to-Grave" Mandate
As researchers, our responsibility does not end at synthesis. The disposal of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde requires specific attention not just because of its aldehyde reactivity, but critically due to its fluorinated ether motif.
Improper disposal of this compound into general organic waste streams can lead to downstream equipment failure (scrubber corrosion from hydrofluoric acid generation during incineration) and regulatory non-compliance regarding halogenated waste. This guide outlines a self-validating protocol for the safe segregation and disposal of this specific intermediate.
Chemical Profile & Disposal Drivers
Before handling waste, understand the molecular features dictating the disposal path.
| Feature | Implication for Disposal |
| Difluorophenyl Group | CRITICAL: Classifies waste as Halogenated .[1] Must never be mixed with non-halogenated solvents (e.g., Acetone, Methanol) if the facility segregates for fuel blending. |
| Aldehyde Moiety | Potential for autoxidation to carboxylic acids. Incompatible with strong oxidizers and bases.[2] |
| Ether Linkage | Low but non-zero risk of peroxide formation upon long-term storage. Check stability before consolidating old stocks. |
| Physical State | Solid/Oil (Low melting point). Likely Combustible (Flash Point predicted >60°C). |
Decision Matrix: Waste Segregation Logic
The most common error in disposing of fluorinated benzaldehydes is misclassification. Use this logic flow to assign the correct waste stream.
Figure 1: Waste segregation decision tree ensuring fluorinated compounds are routed to halogen-compatible incinerators.
Detailed Disposal Protocols
Protocol A: Routine Laboratory Waste (Liquid/Solution)
Context: Disposal of reaction mother liquors or rotary evaporator condensates containing the product.
-
Segregation: Obtain a waste container specifically labeled "HALOGENATED ORGANIC SOLVENTS."
-
Why? Incinerators require specific injection nozzles and scrubber settings for halogens to neutralize HF gas. Mislabeling this as "Non-Halogenated" can violate EPA permit limits for dioxin/furan emissions [1].
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases.
-
Transfer: Pour waste using a funnel. Do not overfill (leave 10% headspace).
-
Log Entry: Explicitly list "Fluorinated Benzaldehyde Derivative" on the waste tag. Do not just write "Organic Waste."
Protocol B: Solid Waste & Debris
Context: Contaminated gloves, weighing boats, silica gel from columns, or expired solid chemical.
-
Double Bagging: Place solid waste in a clear polyethylene bag. If the chemical has a strong odor (common with benzaldehydes), double bag to prevent lab contamination.
-
Tagging: Label as "HAZARDOUS SOLID WASTE - TOXIC."
-
Sharps: If the substance is on needles/glass, use a rigid Puncture-Proof Sharps Container.
Protocol C: Emergency Spill Cleanup
Context: A flask containing 5g+ of material drops and shatters.
-
Evacuate & Ventilate: Aldehydes are respiratory irritants.[5] Clear the immediate area.[4]
-
PPE Upgrade: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust/aerosol is present, use a half-mask respirator with organic vapor cartridges.
-
Containment:
-
Do NOT use water (spreads the organic layer).
-
Use Vermiculite or Dry Sand to encircle and absorb the spill.
-
-
Collection: Scoop absorbed material into a wide-mouth jar.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an Acetone wipe. Dispose of all cleanup materials into the Solid Hazardous Waste stream (Stream B).
Regulatory & Compliance Context (USA/Global)
-
EPA RCRA Status: While this specific CAS may not be P- or U-listed, it is a Characteristic Hazardous Waste due to toxicity and potential ignitability (D001 if in flammable solvent) [2].
-
Halogen Content: The "Difluoro" substitution mandates treatment in facilities permitted for halogenated waste destruction (40 CFR 264.343) to control HCl/HF emissions [3].
-
Sewer Ban: Under no circumstances should this compound be discharged to the sewer. It is toxic to aquatic life and can disrupt municipal water treatment bacteria.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The Halogen Acid Furnace. Available at: [Link]
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Available at: [Link]
-
Code of Federal Regulations. 40 CFR § 264.343 - Performance standards (Incinerators). Available at: [Link][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
